molecular formula C12H17ClO3 B026861 rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol CAS No. 56718-76-4

rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Cat. No.: B026861
CAS No.: 56718-76-4
M. Wt: 244.71 g/mol
InChI Key: MAVSBQOSROXJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol ( 56718-76-4) is a chiral organic compound of significant importance in pharmaceutical research and development, primarily recognized as a critical synthetic intermediate and a specified impurity in Metoprolol, a widely used beta-blocker medication. This racemic mixture serves as a key reference standard for quality control and analytical testing, ensuring the purity and safety of Metoprolol active pharmaceutical ingredients (APIs) and its dosage forms by helping to monitor and control this potential impurity during manufacturing and storage as per United States Pharmacopeia (USP) and European Pharmacopoeia (EP) guidelines[ ]. Researchers value this compound for its role in method development and validation in chromatographic analysis, such as HPLC and GC, for accurately quantifying related substances in Metoprolol batches. With a molecular formula of C12H17ClO3 and a molecular weight of 244.71 g/mol, this intermediate exhibits a boiling point of approximately 364.5°C and a flash point of around 174.2°C[ ]. Its density is predicted to be 1.157 g/cm³, and it is slightly soluble in chloroform and methanol[ ]. Applications & Research Value: • Pharmaceutical Impurity Profiling: Used as Metoprolol Related Compound B (USP) and Metoprolol EP Impurity 13, crucial for compliance with pharmacopeial standards[ ]. • Analytical Method Development: Serves as a certified reference material for calibrating equipment and developing robust analytical methods for Metoprolol assay and impurity determination. • Synthetic Chemistry: Acts as a versatile building block or precursor in organic synthesis, particularly for developing phenoxy-propanolamine derivatives and studying stereoselective reactions[ ]. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses . It is classified with the warning signal word "Warning" and carries the hazard statement H302 (Harmful if swallowed)[ ][ ]. Appropriate personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated environment, such as a fume hood. For safe storage, it is recommended to be kept in a refrigerator under an inert atmosphere[ ].

Properties

IUPAC Name

1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSBQOSROXJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56718-76-4
Record name 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLORO-2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)-PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85325N238N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Metoprolol, a widely used selective β₁ receptor blocker in the management of cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols and visual representations of its synthetic pathway are included to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is presented below. The data has been compiled from various sources and includes both experimental and computed values.

PropertyValueSource
IUPAC Name 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[2]
Synonyms Metoprolol Related Compound B, 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane[3][4]
CAS Number 56718-76-4[3]
Molecular Formula C₁₂H₁₇ClO₃[3][4]
Molecular Weight 244.71 g/mol [2][3]
Appearance Crystalline solid[3]
Melting Point 128 °C[3]
Flash Point 174.2 °C[3]
Density 1.0 g/mL[3]
Computed LogP 2.1[2]
Computed pKa (No reliable data available)
Solubility (No explicit data available, likely soluble in organic solvents like chloroform)[5]
Canonical SMILES COCCC1=CC=C(C=C1)OCC(CCl)O[2][4]
InChI Key MAVSBQOSROXJQJ-UHFFFAOYSA-N[2][4]

Synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

The primary synthetic route to 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. This reaction is typically catalyzed by a base or a phase transfer catalyst.

General Reaction Scheme

synthesis 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Reaction Base-catalyzed ring-opening 4-(2-methoxyethyl)phenol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Product 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol Reaction->Product

Figure 1: Synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, based on literature procedures.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin (excess)

  • Piperidine hydrochloride (catalyst)

  • Chloroform

  • Concentrated Hydrochloric Acid

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-(2-methoxyethyl)phenol and an excess of epichlorohydrin is prepared in a reaction vessel.

  • A catalytic amount of piperidine hydrochloride is added to the mixture.

  • The reaction mixture is vigorously stirred at an elevated temperature (e.g., 100 °C) for several hours to ensure complete reaction.[5]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Excess epichlorohydrin is removed under reduced pressure (in vacuo).[5]

  • The resulting residue is dissolved in an equal volume of chloroform.[5]

  • The chloroform solution is washed with concentrated hydrochloric acid, followed by water, to remove any remaining catalyst and impurities.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product as a colorless oil.

  • Further purification can be achieved by vacuum distillation to obtain pure 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.[5]

Role in the Synthesis of Metoprolol

1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a crucial intermediate in the synthesis of the beta-blocker, Metoprolol. The synthesis proceeds via the reaction of this chlorohydrin with isopropylamine.

metoprolol_synthesis Start 4-(2-methoxyethyl)phenol + Epichlorohydrin Intermediate 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol Start->Intermediate Synthesis Final_Product Metoprolol Intermediate->Final_Product Amination Reagent Isopropylamine Reagent->Final_Product

Figure 2: Synthetic pathway of Metoprolol from 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

Spectroscopic Data (Reference)

Reference Data for 1-chloro-3-phenoxy-2-propanol: [5]

  • IR (film, νmax, cm⁻¹): 3310 (O-H stretch), 1603, 1590, 1495 (aromatic C=C stretch), 1245 (C-O stretch).

  • ¹H NMR (CDCl₃, τ): 7.40 (broad exchangeable s, 1H, OH), 6.25 (d, J=3.5 Hz, 2H, CH₂Cl), 5.90 (s, 2H, OCH₂), 5.90 (m, 1H, CHOH), 3.21-2.56 (m, 5H, Ar-H).

It is expected that the spectra of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol would show additional signals corresponding to the -CH₂CH₂OCH₃ group.

Safety Information

Based on aggregated GHS information, 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is classified as follows:

  • Hazard Class: Acute toxicity, oral (Category 4).[2]

  • Hazard Statement: H302: Harmful if swallowed.[2]

  • Precautionary Statements: P264, P270, P301+P317, P330, P501.[2]

Users should handle this compound with appropriate personal protective equipment in a well-ventilated area.

Conclusion

1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a vital intermediate in pharmaceutical synthesis, particularly for the production of Metoprolol. This guide has provided a detailed summary of its physicochemical properties, a representative synthetic protocol, and its role in drug manufacturing. The provided information aims to be a valuable resource for professionals engaged in the fields of chemical research and drug development. Further experimental validation of some of the computed properties is recommended for critical applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. The purity and quality of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Regulatory bodies require stringent control of impurities in pharmaceutical products. Metoprolol Related Compound B is a known impurity of Metoprolol, and its thorough characterization is essential for quality control and assurance in drug manufacturing. This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for Metoprolol Related Compound B, along with detailed experimental protocols and a generalized workflow for its analysis.

Disclaimer: The quantitative spectral data presented in this guide is illustrative and representative of the expected values for Metoprolol Related Compound B. Publicly available, experimentally determined raw spectral data for this specific compound is limited. The information is compiled from typical analytical methodologies used for the characterization of related pharmaceutical impurities.

Compound Information

ParameterInformation
Compound Name Metoprolol Related Compound B
Systematic Name (±)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[1]
CAS Number 56718-76-4[1][2][3]
Molecular Formula C₁₂H₁₇ClO₃[3]
Molecular Weight 244.71 g/mol []
Chemical Structure

Spectral Data Summary

The following tables summarize the expected spectral data for Metoprolol Related Compound B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Illustrative Data
6.80-7.20m4HAromatic protons
4.10m1H-CH(OH)-
3.95d2H-O-CH₂-
3.70t2H-CH₂-Cl
3.60t2HAr-CH₂-
3.35s3H-O-CH₃
2.85t2H-CH₂-O-CH₃
2.50br s1H-OH

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
Illustrative Data
158.0C-O (Aromatic)
130.0C-H (Aromatic)
114.5C-H (Aromatic)
72.0-O-CH₂-
71.5Ar-CH₂-
69.0-CH(OH)-
58.5-O-CH₃
46.0-CH₂-Cl
35.0-CH₂-O-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Illustrative Data
3400-3300Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1610, 1510, 1450Medium-StrongC=C stretch (aromatic ring)
1240StrongC-O-C stretch (aryl ether)
1120StrongC-O stretch (alcohol)
750StrongC-Cl stretch
Mass Spectrometry (MS)
m/z RatioRelative Intensity (%)Assignment
Illustrative Data
244.08100[M]⁺ (for ³⁵Cl)
246.0833[M+2]⁺ (for ³⁷Cl)
209.045[M-Cl]⁺
151.060[C₉H₁₁O₂]⁺
121.030[C₇H₅O₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of Metoprolol Related Compound B, based on common practices for pharmaceutical impurity analysis.

NMR Spectroscopy
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker or Varian).

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16-64 scans.

    • Relaxation Delay : 1-2 seconds.

    • Spectral Width : 0-15 ppm.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Number of Scans : 1024-4096 scans.

    • Relaxation Delay : 2-5 seconds.

    • Spectral Width : 0-220 ppm.

IR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • KBr Pellet Method : 1-2 mg of the sample is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source : Electrospray Ionization (ESI) is commonly used for polar molecules like Metoprolol and its impurities.

  • LC-MS Method (for impurity profiling) :

    • Column : A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate : 0.5-1.0 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Positive ion mode is typically used.

    • Scan Range : m/z 50-500.

    • Capillary Voltage : 3-4 kV.

    • Fragmentor Voltage : Optimized to achieve desired fragmentation for MS/MS analysis.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a pharmaceutical impurity like Metoprolol Related Compound B.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Reporting Sample Impurity Sample (Metoprolol Related Compound B) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (LC-MS) Dissolution->MS ProcessNMR Process NMR Spectra (Peak Picking, Integration) NMR->ProcessNMR ProcessIR Process IR Spectrum (Peak Assignment) IR->ProcessIR ProcessMS Process Mass Spectrum (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Report Comprehensive Characterization Report Interpretation->Report

Workflow for Spectral Analysis of a Pharmaceutical Impurity.

This comprehensive approach ensures the accurate identification and characterization of Metoprolol Related Compound B, contributing to the overall quality and safety of Metoprolol drug products. For definitive identification and quantification, it is recommended to use a certified reference standard of Metoprolol Related Compound B.

References

An In-depth Technical Guide to the Biological Activity of Metoprolol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. While the pharmacological profile of Metoprolol is well-documented, the biological activities of its synthetic precursors are less understood. This technical guide provides a comprehensive overview of the known biological activities of the key chemical intermediates involved in the synthesis of Metoprolol. This document summarizes available quantitative data, details experimental protocols for further investigation, and visualizes relevant pathways to support ongoing research and drug development efforts. A critical examination of the precursors' potential off-target effects and inherent toxicities is essential for ensuring the safety and purity of the final active pharmaceutical ingredient (API).

Introduction

The synthesis of Metoprolol typically involves a multi-step process starting from fundamental chemical building blocks. The most common synthetic route utilizes 4-(2-methoxyethyl)phenol, which is reacted with epichlorohydrin to form an epoxide intermediate. This intermediate is subsequently opened by reaction with isopropylamine to yield Metoprolol.[1][2] While these precursors are intended to be fully converted to the final product, trace amounts may persist as impurities in the final drug substance. Therefore, a thorough understanding of their biological activities is paramount from a safety and regulatory perspective. This guide explores the toxicological and potential pharmacological effects of these key precursors.

Metoprolol Synthesis Pathway

The following diagram illustrates a common synthetic pathway for Metoprolol, highlighting the key precursors discussed in this guide.

Metoprolol_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4_methoxyethyl_phenol 4-(2-methoxyethyl)phenol intermediate_epoxide 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane(Glycidyl ether intermediate) 4_methoxyethyl_phenol->intermediate_epoxide Base epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate_epoxide metoprolol Metoprolol intermediate_epoxide->metoprolol Isopropylamine

Caption: A simplified schematic of a common Metoprolol synthesis route.

Biological Activity of Key Precursors

This section details the known biological activities of the primary precursors in Metoprolol synthesis.

4-(2-methoxyethyl)phenol

4-(2-methoxyethyl)phenol is the foundational aromatic precursor in Metoprolol synthesis.[3] While primarily considered an intermediate, some evidence suggests it may possess intrinsic biological activity.

Preliminary information suggests that 4-(2-methoxyethyl)phenol could act as an antagonist at the angiotensin II receptor, specifically the AT1 subtype.[4] Angiotensin II is a potent vasoconstrictor, and its blockade is a well-established mechanism for lowering blood pressure.[4] This potential off-target activity warrants further investigation, as it could have implications if significant levels of this precursor remain in the final drug product.

Table 1: Summary of Potential Biological Activity of 4-(2-methoxyethyl)phenol

Biological TargetPutative ActivityEvidence Level
Angiotensin II Receptor (AT1)AntagonistPreliminary[4]

To quantitatively assess the affinity of 4-(2-methoxyethyl)phenol for the AT1 receptor, a competitive radioligand binding assay can be performed.

Objective: To determine the binding affinity (Ki) of 4-(2-methoxyethyl)phenol for the human AT1 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human AT1 receptor.

  • Radioligand: [³H]-Angiotensin II or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.

  • Unlabeled competitor: Losartan or Angiotensin II.

  • Test compound: 4-(2-methoxyethyl)phenol.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Workflow:

Angiotensin_II_Binding_Assay start Start prepare_membranes Prepare AT1 Receptor-Expressing Cell Membranes start->prepare_membranes incubation Incubate Membranes with: - Radiolabeled Angiotensin II - Varying concentrations of  4-(2-methoxyethyl)phenol - Control (unlabeled ligand) prepare_membranes->incubation separation Separate Bound and Free Ligand (e.g., rapid filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Workflow for an Angiotensin II receptor binding assay.

Epichlorohydrin

Epichlorohydrin is a highly reactive epoxide used to form the glycidyl ether intermediate. Due to its reactivity, it is a known toxicant and its levels in the final drug product are strictly controlled.

Epichlorohydrin is classified as a probable human carcinogen and is a strong skin irritant.[3][5] Acute exposure can cause irritation to the eyes, respiratory tract, and skin.[5] Animal studies have demonstrated multi-organ toxicity, including effects on the kidneys, liver, and central nervous system.[5][6] Death from acute exposure is often due to respiratory depression.[6]

Table 2: Summary of Acute Toxicity Data for Epichlorohydrin

SpeciesRoute of AdministrationLD50Reference
RatOral260 mg/kg bw[4]
MouseOral240 mg/kg bw[4]
RatIntraperitoneal120-170 mg/kg bw[4]
MouseIntraperitoneal120-170 mg/kg bw[4]
Guinea PigIntraperitoneal120-170 mg/kg bw[4]
RabbitIntraperitoneal120-170 mg/kg bw[4]
RabbitPercutaneous760 mg/kg bw[4]

While not its primary mode of toxicity, cardiovascular effects have been noted. Chronic exposure in rats has been associated with myocardial changes.[5] A mortality study of workers exposed to epichlorohydrin did not find a conclusive association with heart disease, though some data suggested a slight, non-significant increase in mortality from heart disease in moderately to heavily exposed groups.[7]

2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Glycidyl ether intermediate)

This intermediate, formed from the reaction of 4-(2-methoxyethyl)phenol and epichlorohydrin, is a key stepping stone in the synthesis.[1] There is a paucity of publicly available data on the specific biological activities of this intermediate. However, as a derivative of epichlorohydrin, it is prudent to assume it may retain some level of reactivity and potential for toxicity.

Proposed Cytotoxicity Assessment of Metoprolol Precursors

To address the gap in the understanding of the direct cellular toxicity of Metoprolol precursors, particularly on cardiomyocytes, a standardized in vitro cytotoxicity assessment is recommended.

Experimental Protocol: Cardiomyocyte Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of 4-(2-methoxyethyl)phenol and 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane on a cardiomyocyte cell line (e.g., H9c2).

Materials:

  • H9c2 rat cardiomyocyte cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds: 4-(2-methoxyethyl)phenol, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.

  • Positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

Workflow:

Cytotoxicity_Assay start Start seed_cells Seed H9c2 Cardiomyocytes in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of precursors (and controls) for 24-48h seed_cells->treat_cells cell_viability Assess Cell Viability (MTT Assay) treat_cells->cell_viability membrane_integrity Assess Membrane Integrity (LDH Assay) treat_cells->membrane_integrity data_analysis Data Analysis: - Calculate % viability - Determine IC50 values cell_viability->data_analysis membrane_integrity->data_analysis end End data_analysis->end

References

Technical Guide: Mechanism of Action of rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in the Synthesis of Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic utility and reaction mechanism of rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. This compound is a critical chlorohydrin intermediate, primarily utilized in the industrial synthesis of Metoprolol, a widely used β1-selective adrenergic receptor blocker.[1][2] The core of its synthetic action involves a two-step sequence: an intramolecular cyclization to form an epoxide, followed by a nucleophilic ring-opening.

Overview of the Synthetic Pathway

The synthesis of Metoprolol from its precursor, 4-(2-methoxyethyl)phenol, involves two principal transformations. The first step is the reaction of the phenol with an epihalohydrin, such as epichlorohydrin, in the presence of a base to form an epoxide intermediate.[1][3] While this route directly yields the epoxide, an alternative pathway involves the formation of the key chlorohydrin, rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

This chlorohydrin then serves as the immediate precursor in the subsequent reaction. Its "mechanism of action" in the synthesis is defined by its transformation into Metoprolol through reaction with isopropylamine. This process occurs via an intramolecular SN2 reaction to form a reactive epoxide intermediate, which is then opened by the amine.

Core Reaction Mechanism

The conversion of rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol to Metoprolol is not a direct substitution but a sequential process.

Step 1: Intramolecular Epoxide Formation Under basic conditions, the hydroxyl group of the chlorohydrin is deprotonated to form an alkoxide ion.[3][4] This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This internal SN2 (Williamson ether synthesis) reaction results in the displacement of the chloride ion and the formation of a strained, three-membered epoxide ring: 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[3][4]

Step 2: Nucleophilic Ring-Opening The highly strained epoxide ring is susceptible to nucleophilic attack. Isopropylamine, acting as the nucleophile, attacks one of the carbon atoms of the epoxide ring.[1][5] This attack preferentially occurs at the sterically less hindered terminal carbon atom, leading to the opening of the ring and the formation of the final product, Metoprolol. The reaction is typically carried out with an excess of isopropylamine, which can also act as the base, or in a suitable solvent.[1]

Below is a visualization of this two-step reaction pathway.

Caption: Reaction mechanism for the synthesis of Metoprolol from its chlorohydrin intermediate.

Quantitative Data Summary

The synthesis of Metoprolol and its intermediates has been optimized under various conditions. The following tables summarize quantitative data from different published protocols.

Table 1: Synthesis of the Epoxide Intermediate from 4-(2-methoxyethyl)phenol and Epichlorohydrin This step forms the precursor to the chlorohydrin or the epoxide directly.

ParameterCondition 1Condition 2Condition 3Condition 4
Base Sodium HydroxidePotassium HydroxidePotassium CarbonateSodium Hydroxide
Solvent Purified WaterPurified WaterDimethylformamide (DMF)Ethanol
Temperature 40°C50°CRoom Temperature60 ± 2°C
Reaction Time 6 hours7 hoursNot Specified4 hours
Yield 93.8%95.2%51%[6]77%[7]

Table 2: Synthesis of Metoprolol from the Epoxide Intermediate and Isopropylamine This step outlines the final conversion to Metoprolol.

ParameterCondition ACondition BCondition CCondition D
Solvent EtherDehydrated AlcoholAcetoneIsopropanol
Temperature 30°C50°C30°C90°C
Reaction Time 6 hours3 hours6 hours1 hour
Yield 85.6%90.1%90.6%[8]87.6%[8]

Detailed Experimental Protocols

The following protocols are adapted from publicly available literature and patents, providing a framework for laboratory-scale synthesis.

Protocol 1: Synthesis of Intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

This protocol describes the formation of the epoxide intermediate from 4-(2-methoxyethyl)phenol.[9]

Materials:

  • 4-(2-methoxyethyl)phenol (20 kg, 0.131 kmol)

  • Potassium Hydroxide (88.25% pellets) (7.93 kg, 0.125 kmol)

  • (R,S)-Epichlorohydrin (12.54 kg, 0.135 kmol)

  • Deionized Water (49.6 kg)

Equipment:

  • 400 L Reactor with stirring and temperature control

Procedure:

  • Add 49.6 kg of deionized water to the 400 L reactor.

  • While keeping the temperature below 30°C, slowly add 7.93 kg of potassium hydroxide pellets. Stir until completely dissolved.

  • Add 20 kg of 4-(2-methoxyethyl)phenol to the reactor.

  • Close the reactor, render the atmosphere inert (e.g., with nitrogen), and stir the mixture for 20 minutes to obtain an opaline solution.

  • Over a period of 30 minutes, add 12.54 kg of (R,S)-epichlorohydrin. The reaction mixture will form two layers.

  • Heat the mixture to 35±2°C and maintain this temperature for 6±1 hours.

  • After the reaction is complete, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate as the residue.

Protocol 2: Synthesis of Metoprolol from Epoxide Intermediate

This protocol details the ring-opening of the epoxide with isopropylamine to yield Metoprolol.[1]

Materials:

  • 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1)

  • Isopropylamine (3-5 equivalents)

  • Methanol (optional solvent)

Equipment:

  • Pressure-rated reaction vessel with stirring and temperature control

Procedure:

  • Transfer the crude epoxide intermediate from the previous step to a suitable reaction vessel.

  • Add isopropylamine. A large excess (3-5 equivalents) is typically used, especially when the reaction is performed without an additional solvent.

  • Seal the reaction vessel and heat the mixture. The reaction can be run at 30°C for 6 hours or at 50°C for 3 hours to ensure completion.[10]

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Once the reaction is complete, remove the excess isopropylamine and any solvent under reduced pressure.

  • The resulting crude Metoprolol can be purified by recrystallization from a suitable solvent, such as petroleum ether, to yield white crystals.[10]

Experimental Workflow Visualization

The logical flow of the synthesis from the starting phenol to the final Metoprolol product is illustrated below.

experimental_workflow cluster_synthesis Metoprolol Synthesis Workflow start Start Materials: - 4-(2-methoxyethyl)phenol - Epichlorohydrin - Base (e.g., KOH) epoxidation Step 1: Epoxidation Reaction (35±2°C, 6±1 hours) start->epoxidation distillation Workup 1: Vacuum Distillation epoxidation->distillation intermediate Intermediate: Crude Epoxide distillation->intermediate amination Step 2: Amination Reaction - Add Isopropylamine - Heat (e.g., 30-50°C) intermediate->amination concentration Workup 2: Concentration under reduced pressure amination->concentration purification Final Step: Recrystallization concentration->purification product Final Product: Metoprolol purification->product

Caption: General experimental workflow for the two-step synthesis of Metoprolol.

References

A Technical Guide to the Synthesis of Chlorohydrin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorohydrins are critical bifunctional molecules, possessing both a chlorine atom and a hydroxyl group on adjacent carbon atoms. This arrangement makes them highly versatile intermediates in the chemical and pharmaceutical industries. They serve as key precursors for the synthesis of epoxides, which are subsequently used to produce a wide array of valuable compounds, including epoxy resins, surfactants, and a multitude of active pharmaceutical ingredients (APIs). This guide provides an in-depth review of the primary synthetic routes to chlorohydrins, focusing on methodologies, quantitative data, and detailed experimental protocols.

Synthesis from Alkenes

The most prominent route to 1,2-chlorohydrins involves the functionalization of alkenes.[1] This transformation, known as chlorohydroxylation, can be achieved through several reagent systems, which typically proceed via an initial electrophilic attack on the carbon-carbon double bond.

Reaction with Hypochlorous Acid (HOCl)

The reaction of alkenes with hypochlorous acid (HOCl), often generated in situ from chlorine (Cl₂) and water, is a classic method for producing chlorohydrins.[2][3] The reaction proceeds through a bridged chloronium ion intermediate, which is then attacked by a water molecule. This attack occurs at the more substituted carbon (Markovnikov regioselectivity) and from the side opposite to the chloronium ion bridge, resulting in an anti-addition of the chlorine and hydroxyl groups.[3]

G cluster_workflow Chlorohydroxylation of Alkene via Chloronium Ion Alkene Alkene Chloronium Bridged Chloronium Ion Intermediate Alkene->Chloronium + Cl₂ Cl2 Cl₂ Oxonium Oxonium Ion Chloronium->Oxonium + H₂O (Backside Attack) H2O H₂O Chlorohydrin anti-Chlorohydrin Product Oxonium->Chlorohydrin - H⁺

Caption: General workflow for the synthesis of chlorohydrins from alkenes.

Data Summary: Chlorohydroxylation of Alkenes

AlkeneChlorine SourceSolvent SystemTemp (°C)TimeYield (%)Reference
1-HexeneHOCl (aq. solution)Water (emulsion)<50.5 hN/A[4]
Various AlkenesTrichloroisocyanuric Acid (TCCA)Acetone/WaterRTShortModerate to Excellent[5][6]
Styrenes, Aliphatic OlefinsN-Chlorosuccinimide (NCS)WaterRTN/AN/A[7]

Experimental Protocol: Synthesis of 1-Chloro-2-hexanol from 1-Hexene [4]

  • An emulsion is prepared by rapidly stirring 1-hexene (20 g, 0.24 mol) and a nonylphenol ethoxylate surfactant (0.13 g) in distilled water (185 g).

  • The mixture is cooled to below 5°C.

  • An aqueous solution of hypochlorous acid (32.5% by weight, 38.8 g, 0.24 mol) is added dropwise over 15 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is held at 3-5°C for an additional 15 minutes to ensure the formation of the chlorohydrin.

  • Note: The reference proceeds directly to epoxide formation by adding sodium hydroxide. For isolation of the chlorohydrin, a standard aqueous workup with extraction using an organic solvent (e.g., diethyl ether) would be performed.

Synthesis from Epoxides

The ring-opening of epoxides with a chloride source is another fundamental and widely used strategy for synthesizing chlorohydrins.[1][8] This method is particularly valuable as it allows for the conversion of readily available epoxides into the corresponding chlorohydrins. The regioselectivity of the ring-opening depends on the reaction conditions (acidic vs. basic/neutral).[8]

Acid-Catalyzed Ring-Opening

Under acidic conditions (e.g., using HCl), the epoxide oxygen is first protonated. This activation makes the epoxide ring more susceptible to nucleophilic attack by the chloride ion.[8] The attack generally occurs at the more sterically hindered carbon atom, as this carbon can better stabilize the developing partial positive charge.[9]

G cluster_workflow Acid-Catalyzed Epoxide Ring-Opening Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H⁺ H_ion H⁺ Chlorohydrin Chlorohydrin Product Protonated_Epoxide->Chlorohydrin + Cl⁻ (Nucleophilic Attack) Cl_ion Cl⁻

Caption: Logical flow of acid-catalyzed epoxide ring-opening.

Data Summary: Epoxide Ring-Opening to Chlorohydrins

EpoxideChloride SourceCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)Reference
Piperylene OxideHClN/ADiethyl Ether01High[10]
Various EpoxidesTMSClbmimPF₆ (Ionic Liquid)bmimPF₆RT1High[11]
Various EpoxidesLiClβ-CyclodextrinWaterN/AN/AImpressive[5]
meso-EpoxidesSiCl₄Chiral Bisphosphine OxideN/AN/AN/AHigh (Enantioselective)[5]

Experimental Protocol: Synthesis of Pipoxide Chlorohydrin [10]

  • In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve piperylene oxide (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in anhydrous ether dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude pipoxide chlorohydrin. Further purification can be achieved by distillation or column chromatography.

Synthesis from Glycerol

With the increasing production of biodiesel, glycerol has become an abundant and inexpensive byproduct.[12][13] This has spurred significant research into converting glycerol into value-added chemicals, with the synthesis of dichlorohydrins (key precursors to epichlorohydrin) being a major focus.[12][14] The process typically involves the hydrochlorination of glycerol with HCl, often catalyzed by a carboxylic acid like acetic acid.[12][13]

G cluster_workflow Glycerol to Dichlorohydrin Pathway Glycerol Glycerol Monochlorohydrin Monochlorohydrin Intermediates Glycerol->Monochlorohydrin + HCl - H₂O Dichlorohydrin α,γ-Dichlorohydrin & α,β-Dichlorohydrin Monochlorohydrin->Dichlorohydrin + HCl - H₂O Epichlorohydrin Epichlorohydrin Dichlorohydrin->Epichlorohydrin + Base - HCl

Caption: Reaction pathway from glycerol to epichlorohydrin via chlorohydrins.

Data Summary: Glycerol Hydrochlorination

CatalystReagentTemp (°C)PressureKey OutcomeReference
Carboxylic AcidsGaseous HCl100-120AtmosphericEstablished industrial catalysts[12][13]
Acyl ChloridesGaseous HCl100N/AMore active and selective than corresponding carboxylic acids[15]
Adipic AcidGaseous HClN/AN/AHigh selectivity for α,γ-dichlorohydrin[16]

Experimental Protocol: General Procedure for Glycerol Hydrochlorination [15]

  • Glycerol and the catalyst (e.g., a carboxylic acid or acyl chloride, 8 mol %) are loaded into a suitable pressure reactor equipped with a stirrer.

  • The reaction mixture is heated to the desired temperature (e.g., 100°C) with vigorous stirring (e.g., 1000 rpm).

  • Gaseous HCl is fed into the reactor from an external cylinder and maintained at the desired pressure.

  • The reaction is allowed to proceed for a set time (e.g., 4 hours), with samples taken periodically for analysis by methods such as gas chromatography (GC) to determine the conversion and selectivity to monochlorohydrin and dichlorohydrin isomers.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chlorohydrins, particularly for producing enantiopure compounds which are valuable in pharmaceutical synthesis.[1][17]

Halohydrin Dehalogenases (HHDHs)

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of halohydrins to form epoxides.[18] The reverse reaction, the ring-opening of epoxides with a halide nucleophile, can be exploited for the synthesis of enantiopure chlorohydrins.[18][19] These enzymes can also utilize other nucleophiles like azide or cyanide, expanding their synthetic utility.[18]

Haloperoxidases

Haloperoxidases can synthesize α,β-halohydrins directly from gaseous alkenes.[20] The reaction requires the alkene substrate, a halide ion, dilute hydrogen peroxide, and the enzyme. This method provides a direct enzymatic pathway from simple alkenes to functionalized chlorohydrins.[20]

Data Summary: Enzymatic Synthesis of Chlorohydrins

Enzyme TypeSubstrateReaction TypeKey AdvantageReference
Halohydrin Dehalogenase (HHDH)Epoxide + ChlorideReversible Epoxide Ring-OpeningHigh enantioselectivity for chiral products[18][19]
HaloperoxidaseGaseous Alkene + H₂O₂ + Cl⁻ChlorohydroxylationDirect conversion of simple alkenes[20]
Ene-Reductase (ERED) & Alcohol Dehydrogenase (ADH)α-ChloroenoneBienzymatic CascadeStereodivergent synthesis of up to 3 of 4 possible stereoisomers[17]

Experimental Protocol: HHDH-Mediated Synthesis

Detailed protocols for enzymatic reactions are highly specific to the particular enzyme (e.g., HheC from Agrobacterium radiobacter), its form (free or immobilized), and the substrate.[18][19][21] A general workflow involves:

  • Reaction Setup: A buffered aqueous solution is prepared containing the epoxide substrate, a source of chloride ions (e.g., KCl), and the HHDH enzyme.

  • Incubation: The reaction is maintained at an optimal pH and temperature for the specific enzyme, often with gentle agitation.

  • Monitoring and Workup: The reaction progress is monitored (e.g., by HPLC). Upon completion, the product is extracted with an organic solvent, and the enzyme is removed (e.g., by filtration if immobilized).

  • Purification: The extracted chlorohydrin is purified using standard techniques like chromatography.

References

An In-depth Technical Guide on the Toxicological Profile of Metoprolol Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-1-selective adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2][3][4] The synthesis and storage of Metoprolol can lead to the formation of various impurities, including process-related compounds and degradation products.[5] Regulatory bodies like the International Council on Harmonisation (ICH) mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[6][7] This guide provides a comprehensive overview of the toxicological profile of known Metoprolol synthesis impurities, focusing on available quantitative data, experimental methodologies for toxicological assessment, and the underlying cellular mechanisms.

Common Impurities in Metoprolol Synthesis

Impurity profiling has identified several key related substances in the synthesis of Metoprolol. These are often listed in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[6] Common impurities include starting materials, intermediates, by-products, and degradation products. Some of the frequently cited impurities are:

  • Metoprolol EP Impurity A: A related compound often monitored in quality control.

  • Metoprolol EP Impurity D (3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol): A known by-product of the synthesis process.[6]

  • Metoprolol EP Impurity M (1,3-bis(isopropylamino)-2-propanol): A non-chromophoric impurity.[8]

  • Metoprolol EP Impurity N (3-isopropylamino-1,2-propanediol): Another non-chromophoric impurity.[8]

  • N-Nitroso Metoprolol: A nitrosamine impurity that is a member of the 'cohort of concern' due to the high mutagenic and carcinogenic potential of this chemical class.[5][9]

The control of these impurities to within acceptable limits is a critical aspect of pharmaceutical development and manufacturing.[4]

Toxicological Assessment of Impurities

The toxicological evaluation of pharmaceutical impurities is a stepwise process that often begins with in silico assessments (Quantitative Structure-Activity Relationship or QSAR) and proceeds to in vitro and, if necessary, in vivo studies. The primary concerns are genotoxicity (mutagenicity) and general cytotoxicity.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA. The bacterial reverse mutation assay, or Ames test, is the most common initial screen for mutagenic potential.[9][10]

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10] It utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[10][11] The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.[11]

Key Methodologies:

  • Plate Incorporation Method: The test compound, bacterial culture, and a small amount of top agar are mixed and poured onto a minimal agar plate.[11]

  • Pre-incubation Method: The bacterial strains are incubated with the test compound (with or without a metabolic activation system like S9 mix) for a short period before being mixed with the top agar and plated.[11] This method is often more sensitive for certain classes of mutagens.

Metabolic Activation (S9 Mix): Since some chemicals only become mutagenic after being metabolized by the liver, the assay is typically run both with and without a mammalian liver extract (S9 fraction). This extract contains enzymes that can metabolically activate potential mutagens.

Data Interpretation: A significant increase in the number of revertant colonies in the presence of the test compound, compared to the negative control, indicates a positive mutagenic response.

A specialized version, the Enhanced Ames Test , is recommended for detecting nitrosamine impurities, which may be challenging to identify with standard methods. This enhanced protocol often involves using a higher concentration of both rat and hamster liver S9 mix.[12]

Cytotoxicity Assessment

Cytotoxicity assays measure the ability of a compound to cause cell death or inhibit cell proliferation.[13][14] These assays are crucial for determining the general toxicity of impurities and establishing safe exposure limits.

The MTT assay is a colorimetric method used to assess cell viability.[13][15] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the test impurity for a defined period (e.g., 24, 48, or 72 hours).[15]

  • MTT Incubation: After treatment, an MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.[15]

  • Solubilization: The medium is removed, and a solvent (like DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[15]

  • Data Acquisition: The absorbance of the solution is measured using a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells.

Data Analysis: The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Toxicological Data

While specific toxicological data for every Metoprolol impurity is not always publicly available, data for the active pharmaceutical ingredient (API) and structurally similar compounds can provide some insights. It is important to note that the toxicity of an impurity can be significantly different from that of the parent drug.

Compound/ImpurityTestSpeciesRouteResultReference
Metoprolol Succinate LD50MouseOral870 mg/kg[16]
Metoprolol Succinate LD50RatOral2000 mg/kg[16]
Metoprolol Tartrate LD50MouseOral2830 mg/kg[17]
Metoprolol Tartrate LD50RatIntravenous71.9 mg/kg[17]
Impurity N (3-isopropylamino-1,2-propanediol) Toxicity Assessment--Toxicity has not been reported; unlikely to be a concern below ICH limits.[8]

LD50: Lethal Dose, 50%. This is the dose required to kill half the members of a tested population.

Visualizations: Workflows and Pathways

Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxicity of a pharmaceutical impurity, starting with computational analysis and proceeding to in vitro assays.

Genotoxicity_Workflow start Identify Impurity of Concern qsar In Silico Assessment (QSAR) start->qsar ames Bacterial Reverse Mutation Assay (Ames Test) qsar->ames If QSAR is positive or inconclusive mammalian_assay In Vitro Mammalian Cell Genotoxicity Assay ames->mammalian_assay Positive Result conclusion_neg Impurity Not Genotoxic ames->conclusion_neg Negative Result invivo In Vivo Genotoxicity Study (e.g., Micronucleus Test) mammalian_assay->invivo Positive Result mammalian_assay->conclusion_neg Negative Result invivo->conclusion_neg Negative Result conclusion_pos Impurity is Genotoxic (Control Strategy Required) invivo->conclusion_pos Positive Result

Caption: A stepwise workflow for the genotoxicity assessment of impurities.

General Cytotoxicity Assay Workflow

This diagram outlines the process of evaluating the cytotoxic potential of a compound using an in vitro cell-based assay like the MTT test.

Cytotoxicity_Workflow start Prepare Compound Stock Solution treat Treat Cells with Serial Dilutions of the Impurity start->treat seed Seed Cells in 96-Well Plate seed->treat incubate Incubate for a Defined Period (e.g., 24-72 hours) treat->incubate assay Perform Viability Assay (e.g., MTT, LDH) incubate->assay read Measure Signal (e.g., Absorbance, Fluorescence) assay->read analyze Data Analysis: Calculate IC50 read->analyze

Caption: Experimental workflow for assessing compound cytotoxicity.[15]

Potential Toxicity Signaling Pathway

While specific signaling pathways for each Metoprolol impurity are not well-documented, many cytotoxic compounds induce apoptosis (programmed cell death). Metoprolol itself has been shown to decrease apoptosis in certain cardiac conditions.[16] The diagram below illustrates a simplified, general pathway of apoptosis that could be triggered by a toxic impurity.

Apoptosis_Pathway impurity Toxic Impurity stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) impurity->stress bax Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Executioner Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially induced by a toxic agent.

Conclusion

The toxicological assessment of impurities in Metoprolol is a critical component of ensuring drug safety. While comprehensive public data on the toxicology of every specific impurity is limited, established methodologies for genotoxicity and cytotoxicity testing provide a robust framework for their evaluation. The Ames test and MTT assay are foundational in vitro tools for this purpose. The control of impurities, particularly those with potential mutagenicity like N-nitrosamines, is paramount. Further research into the specific mechanisms of toxicity for Metoprolol impurities would be beneficial for refining risk assessments and developing even safer pharmaceutical products.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the evaluation of solubility and stability of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. Due to the limited availability of specific experimental data for this compound in the public domain, this guide focuses on the requisite experimental protocols and data presentation formats. The tables herein are illustrative templates for data recording.

Introduction

1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is recognized as a key intermediate and a related compound in the synthesis of Metoprolol, a widely used beta-adrenergic blocker.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for process optimization, formulation development, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide outlines the standard methodologies for determining these critical parameters.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 56718-76-4[1][3]
Molecular Formula C₁₂H₁₇ClO₃[2][3]
Molecular Weight 244.71 g/mol [1][3]
Appearance Crystalline solid[1]
Melting Point 128°C[1]
Flash Point 174.2°C[1]
Storage 10°C - 25°C[1]

Solubility Profile

The solubility of an API is a critical factor influencing its bioavailability and the design of dosage forms. The following sections detail the protocol for determining the solubility of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in various solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4][5]

Objective: To determine the concentration of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in a saturated solution of a given solvent at a specific temperature.

Materials and Equipment:

  • 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, various buffers)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • pH meter

Procedure:

  • Add an excess amount of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol to a vial containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C and 37°C) and agitate until equilibrium is reached (typically 24-72 hours).

  • After agitation, allow the samples to stand to allow for the sedimentation of undissolved solids.

  • Centrifuge the samples to separate the supernatant from the solid material.

  • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.

Data Presentation: Solubility Data

The following tables should be used to record the experimentally determined solubility data.

Table 1: Solubility in Common Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
WaterData to be determinedData to be determined
EthanolData to be determinedData to be determined
MethanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
AcetonitrileData to be determinedData to be determined
DichloromethaneData to be determinedData to be determined

Table 2: pH-Dependent Aqueous Solubility at 37°C

Buffer pHIonic StrengthSolubility (mg/mL)Solubility (mol/L)
1.2SpecifyData to be determinedData to be determined
4.5SpecifyData to be determinedData to be determined
6.8SpecifyData to be determinedData to be determined
7.4SpecifyData to be determinedData to be determined
9.0SpecifyData to be determinedData to be determined

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate in orbital shaker (constant temperature) prep2->equil1 equil2 Allow sedimentation equil1->equil2 sep1 Centrifuge equil2->sep1 sep2 Collect supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an API. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the API to stress conditions to accelerate its decomposition.[6][7]

Objective: To evaluate the stability of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol under various stress conditions and to identify potential degradation products.

Stress Conditions:

  • Hydrolytic:

    • Acidic: 0.1 N HCl at 60°C

    • Neutral: Water at 60°C

    • Alkaline: 0.1 N NaOH at 60°C

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: Solid-state at 105°C

  • Photolytic: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[8]

Procedure:

  • Prepare solutions of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in the respective stress media. For thermal and photolytic studies, use the solid API.

  • Expose the samples to the specified stress conditions for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV/MS) to quantify the remaining API and detect any degradation products.

Data Presentation: Stability Data

The results of the forced degradation studies should be documented as shown in the following table.

Table 3: Forced Degradation Study Results

Stress ConditionDuration (hours)Assay of Parent Compound (%)No. of Degradation ProductsRemarks (e.g., % of major degradant)
0.1 N HCl, 60°C24Data to be determinedData to be determinedData to be determined
48Data to be determinedData to be determinedData to be determined
0.1 N NaOH, 60°C24Data to be determinedData to be determinedData to be determined
48Data to be determinedData to be determinedData to be determined
Water, 60°C24Data to be determinedData to be determinedData to be determined
48Data to be determinedData to be determinedData to be determined
3% H₂O₂, RT24Data to be determinedData to be determinedData to be determined
48Data to be determinedData to be determinedData to be determined
Thermal (105°C)24Data to be determinedData to be determinedData to be determined
48Data to be determinedData to be determinedData to be determined
Photolytic (UV/Vis)-Data to be determinedData to be determinedData to be determined

Logical Diagram for Stability Assessment

Stability_Assessment cluster_stress Forced Degradation Conditions cluster_results Assessment substance 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol hydrolytic Hydrolytic (Acid, Base, Neutral) substance->hydrolytic oxidative Oxidative (H₂O₂) substance->oxidative thermal Thermal (Dry Heat) substance->thermal photolytic Photolytic (UV/Vis Light) substance->photolytic analysis Stability-Indicating Method (HPLC-UV/MS) hydrolytic->analysis oxidative->analysis thermal->analysis photolytic->analysis degradation_pathway Identify Degradation Pathways analysis->degradation_pathway method_validation Validate Analytical Method analysis->method_validation degradation_products Characterize Degradation Products degradation_pathway->degradation_products shelf_life Establish Shelf-life & Storage Conditions degradation_pathway->shelf_life

Caption: Logical Flow for Forced Degradation and Stability Assessment.

Conclusion

The experimental frameworks detailed in this guide provide a robust approach for the comprehensive characterization of the solubility and stability of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. Adherence to these standardized protocols is essential for generating high-quality, reliable data that will support drug development activities, from early-stage research to regulatory submissions. The systematic collection and clear presentation of this data, as illustrated in the provided templates, will facilitate informed decision-making throughout the pharmaceutical development lifecycle.

References

The Role of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in Cardiovascular Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a pivotal intermediate in the synthesis of cardiovascular drugs. The primary focus is on its role in the manufacturing of Metoprolol, a widely used β1-selective adrenergic receptor blocker for treating conditions such as hypertension and angina pectoris.[1][2] This document details the synthetic pathways, experimental protocols, and quantitative data associated with the synthesis of Metoprolol. Furthermore, it elucidates the mechanism of action of Metoprolol through a detailed signaling pathway diagram, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Metoprolol and its Synthesis Intermediate

Metoprolol is a cardioselective beta-blocker that plays a crucial role in managing various cardiovascular diseases.[1] Its therapeutic effects are derived from its ability to selectively block β1-adrenergic receptors in the heart, which leads to a reduction in heart rate, cardiac contractility, and blood pressure.[3][4] The synthesis of Metoprolol relies on key chemical intermediates, with this compound being a compound of significant interest. This chlorohydrin is a direct precursor in one of the common synthetic routes to Metoprolol.[5]

The primary manufacturing process for Metoprolol starts with 4-(2-methoxyethyl)phenol, which is reacted with epichlorohydrin.[6][7] This reaction can yield two key intermediates: the epoxide, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene, or the corresponding chlorohydrin, this compound. Both intermediates can then be converted to Metoprolol through a reaction with isopropylamine.[3][6] Understanding the chemistry and handling of the chlorohydrin intermediate is crucial for optimizing the yield, purity, and overall efficiency of Metoprolol synthesis.

Physicochemical Properties

The fundamental properties of the core intermediate, this compound, are summarized below.

PropertyValue
CAS Number 56718-76-4
Molecular Formula C12H17ClO3
Molecular Weight 244.71 g/mol
Appearance Oily substance
Boiling Point 364.5°C at 760 mmHg
Flash Point 174.2°C
Density 1.157 g/cm³ (Predicted)

Synthetic Pathways and Logical Relationships

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol primarily proceeds through two related pathways involving either an epoxide or a chlorohydrin intermediate. The chlorohydrin, this compound, can be considered a key branching point or a direct precursor, which, under basic conditions, cyclizes to the epoxide in situ before reacting with isopropylamine.

A 4-(2-methoxyethyl)phenol (Starting Material) C This compound (Chlorohydrin Intermediate) A->C Reaction B Epichlorohydrin B->C D 1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)benzene (Epoxide Intermediate) C->D Intramolecular Cyclization (Base) F Metoprolol (Final Product) C->F Direct Amination D->F Amination E Isopropylamine E->F

Logical relationships in the synthesis of Metoprolol.

Experimental Protocols and Workflow

The synthesis of Metoprolol is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Below are detailed protocols for the key transformations.

Protocol 1: Synthesis of the Epoxide Intermediate

This protocol describes the reaction of p-(2-Methoxyethyl)phenol with epichlorohydrin to form the epoxide intermediate.[3]

  • Materials: p-(2-Methoxyethyl)phenol, epichlorohydrin, sodium hydroxide solution (50%), water.

  • Procedure:

    • Combine p-(2-Methoxyethyl)phenol (1.0 eq), epichlorohydrin (1.45 eq), and water in a reaction vessel.

    • Heat the mixture to approximately 50°C.

    • Add the sodium hydroxide solution (1.4 eq) dropwise over 3 hours, allowing the temperature to rise to about 60°C.

    • Stir the reaction mixture for an additional hour at 60°C after the addition is complete.

    • Cool the mixture to 50°C and separate the aqueous and organic phases.

    • Wash the organic phase with water.

    • The crude product is then purified by distillation under reduced pressure (≤20 mm Hg) at a temperature of ≤190°C to yield 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene.[3]

Protocol 2: Synthesis of Metoprolol from the Epoxide Intermediate

This protocol outlines the ring-opening of the epoxide with isopropylamine to yield Metoprolol.[3]

  • Materials: 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene, isopropyl alcohol, isopropylamine.

  • Procedure:

    • Mix the epoxide intermediate (1.0 eq), isopropyl alcohol, and isopropylamine (3-6 eq) in a reaction vessel.

    • Heat the mixture to reflux and maintain for 2-5 hours.

    • Monitor the reaction for completion using a suitable chromatographic method (e.g., TLC or HPLC).

    • Concentrate the reaction mixture at atmospheric pressure until the internal temperature reaches approximately 100°C to remove excess isopropylamine and solvent.

    • The resulting crude Metoprolol base can be further purified by dissolving it in a solvent like toluene, followed by an acid-base extraction and crystallization.[3]

The overall experimental workflow can be visualized as follows:

start Start Materials: - 4-(2-methoxyethyl)phenol - Epichlorohydrin - Base step1 Step 1: Epoxidation (or Chlorohydrin formation) start->step1 step2 Phase Separation & Washing step1->step2 step3 Purification: Vacuum Distillation step2->step3 step4 Step 2: Amination with Isopropylamine step3->step4 step5 Solvent Removal & Purification step4->step5 end Final Product: Metoprolol step5->end cluster_membrane Cell Membrane receptor β1-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->receptor Activates metoprolol Metoprolol metoprolol->receptor Blocks blocked_effects Decreased Heart Rate Decreased Contractility metoprolol->blocked_effects atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates calcium Ca²⁺ Influx pka->calcium Phosphorylates channels leading to effects Increased Heart Rate Increased Contractility calcium->effects Results in

References

Methodological & Application

Synthesis protocol for rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol from 4-(2-methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a key intermediate in the manufacturing of various pharmaceuticals, notably as an impurity or starting material for beta-blockers like metoprolol.[1][2] The synthesis is based on the Williamson ether synthesis, reacting 4-(2-methoxyethyl)phenol with epichlorohydrin under basic conditions. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it includes data presentation in tabular format for clarity and a visual representation of the reaction workflow using the DOT language for Graphviz.

Introduction

The synthesis of aryl glycidyl ethers and their derivatives is a fundamental process in organic and medicinal chemistry. The target molecule, rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, is formed through the nucleophilic attack of the phenoxide ion of 4-(2-methoxyethyl)phenol on epichlorohydrin. This reaction proceeds via a Williamson ether synthesis to form an epoxide intermediate, which is subsequently opened by the chloride ion under the reaction conditions to yield the desired chlorohydrin.[3][4] The reaction can be catalyzed by a base, such as sodium hydroxide, which facilitates the deprotonation of the phenol.[5][6]

Reaction Scheme

The overall chemical transformation is depicted below:

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
4-(2-methoxyethyl)phenolReagentSigma-Aldrich56718-71-9
Epichlorohydrin≥99%Alfa Aesar106-89-8
Sodium HydroxidePellets, ≥97%Merck1310-73-2
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Ethyl AcetateACS GradeVWR141-78-6
n-HexaneACS GradeVWR110-54-3
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Deionized Water--7732-18-5
Equipment
  • Round-bottom flask (250 mL) with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.2 g (0.1 mol) of 4-(2-methoxyethyl)phenol in 100 mL of dichloromethane.

  • Addition of Base: Prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of deionized water. Add the aqueous NaOH solution to the reaction mixture dropwise over 15 minutes with vigorous stirring.

  • Addition of Epichlorohydrin: To the resulting mixture, add 13.9 g (0.15 mol) of epichlorohydrin dropwise using a dropping funnel over 30 minutes at room temperature. A patent suggests that the reaction of p-(2-methoxyethyl)phenol and epichlorohydrin can be carried out in water with sodium hydroxide.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of n-hexane and ethyl acetate as the eluent. A patent for a similar, enantiomerically specific synthesis using a chiral salen catalyst suggests a lower temperature of 5-10°C.[7] However, for the racemic synthesis under basic conditions, reflux is more common.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Extraction: Add 100 mL of deionized water to the separatory funnel. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer (bottom layer). Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent system of n-hexane and ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3).

  • Product Characterization: Collect the fractions containing the desired product (identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a viscous oil.

Data Presentation

Reactant and Product Information
CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
4-(2-methoxyethyl)phenolC₉H₁₂O₂152.1915.20.11.0
EpichlorohydrinC₃H₅ClO92.5213.90.151.5
Sodium HydroxideNaOH40.004.40.111.1
This compoundC₁₂H₁₇ClO₃244.71---
Expected Yield and Physical Properties
ParameterValue
Theoretical Yield24.47 g
AppearanceColorless to pale yellow viscous oil
Boiling Point~364.5 °C at 760 mmHg[8]
Density~1.157 g/cm³[8]

Visualizations

Synthesis Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Product 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Mixing Dissolve Phenol in DCM Add NaOH Solution 4-(2-methoxyethyl)phenol->Mixing Epichlorohydrin Epichlorohydrin Reaction Add Epichlorohydrin Reflux (4-6h) Epichlorohydrin->Reaction NaOH_Solution Aqueous NaOH NaOH_Solution->Mixing DCM Dichloromethane DCM->Mixing Mixing->Reaction Extraction Aqueous Workup (H₂O, HCl, NaHCO₃, Brine) Reaction->Extraction Drying Dry with MgSO₄ Solvent Removal Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Final_Product This compound Chromatography->Final_Product Reaction_Mechanism Simplified Reaction Mechanism Phenol 4-(2-methoxyethyl)phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base NaOH Base->Phenoxide Intermediate Glycidyl Ether Intermediate (Epoxide) Phenoxide->Intermediate SN2 Attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product This compound Intermediate->Product Epoxide Ring Opening Chloride Chloride Ion (from NaCl) Chloride->Product

References

Chemoenzymatic synthesis of (S)-metoprolol using 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Metoprolol is the pharmacologically active enantiomer of the β-adrenergic blocker metoprolol, widely prescribed for the treatment of cardiovascular diseases such as hypertension and angina. The stereospecific synthesis of (S)-metoprolol is of significant interest to the pharmaceutical industry to provide a more selective drug with fewer side effects compared to the racemic mixture. This document outlines a chemoenzymatic approach for the synthesis of (S)-metoprolol, leveraging the high stereoselectivity of lipases for the kinetic resolution of the key intermediate, (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. This method provides a robust and efficient route to enantiomerically pure (S)-metoprolol.[1][2][3]

The core of this process is the enzymatic kinetic resolution of a racemic chlorohydrin intermediate. Lipases, such as those from Candida antarctica (Lipase B, CALB) and Pseudomonas fluorescens (PFL), are particularly effective in selectively acylating the (R)-enantiomer of the chlorohydrin, leaving the desired (S)-enantiomer unreacted.[1][2][4] The resulting (S)-chlorohydrin can then be readily converted to (S)-metoprolol via amination.

Overall Synthesis Scheme

The chemoenzymatic synthesis of (S)-metoprolol from 4-(2-methoxyethyl)phenol involves a multi-step process, with the key enzymatic resolution step yielding the desired chiral intermediate.

Chemoenzymatic_Synthesis cluster_synthesis Synthesis of Racemic Chlorohydrin cluster_resolution Enzymatic Kinetic Resolution cluster_final_step Synthesis of (S)-Metoprolol A 4-(2-methoxyethyl)phenol C (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol A->C Base, Solvent B Epichlorohydrin B->C D (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol E (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol D->E Lipase (CALB or PFL) Acyl Donor, Organic Solvent F (R)-acylated chlorohydrin D->F Lipase (CALB or PFL) Acyl Donor, Organic Solvent G (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol I (S)-Metoprolol G->I Solvent, Heat H Isopropylamine H->I

Caption: Overall workflow for the chemoenzymatic synthesis of (S)-metoprolol.

Experimental Protocols

This protocol describes the synthesis of the racemic starting material for the enzymatic resolution.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Lithium chloride (LiCl)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-(2-methoxyethyl)phenol in a suitable solvent such as methanol.

  • Add a stoichiometric equivalent of a base, like sodium hydroxide, to deprotonate the phenol.

  • To the resulting phenoxide solution, add epichlorohydrin and stir the mixture. The reaction leads to the formation of both the desired chlorohydrin and the corresponding epoxide.[2]

  • To convert the epoxide byproduct to the chlorohydrin, add lithium chloride and acetic acid to the reaction mixture.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain racemic (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.

This protocol details the lipase-catalyzed kinetic resolution to separate the (S)- and (R)-enantiomers.

Materials:

  • (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Immobilized Lipase B from Candida antarctica (CALB) or Pseudomonas fluorescens lipase (PFL)

  • Acyl donor (e.g., vinyl butanoate or vinyl acetate)

  • Anhydrous organic solvent (e.g., acetonitrile or toluene)

  • Molecular sieves (4 Å)

Procedure:

  • In a dry flask, dissolve the racemic chlorohydrin in the chosen anhydrous organic solvent.

  • Add activated molecular sieves to ensure anhydrous conditions.

  • Add the immobilized lipase to the solution.

  • Add the acyl donor to initiate the reaction.

  • Place the reaction mixture in an incubator shaker at a controlled temperature (e.g., 30-40 °C) and agitate.[5]

  • Monitor the reaction for conversion and enantiomeric excess (e.e.) of the substrate and product using chiral High-Performance Liquid Chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to achieve high e.e. for both the remaining substrate and the product.

  • Once the desired conversion is reached, filter off the enzyme and molecular sieves.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted (S)-chlorohydrin from the acylated (R)-chlorohydrin using column chromatography.

Enzymatic_Resolution Racemic (RS)-Chlorohydrin Lipase Lipase (CALB or PFL) + Acyl Donor Racemic->Lipase S_enantiomer (S)-Chlorohydrin (unreacted) Lipase->S_enantiomer R_ester (R)-Ester (acylated) Lipase->R_ester Separation Chromatographic Separation S_enantiomer->Separation R_ester->Separation Final_S Purified (S)-Chlorohydrin Separation->Final_S Final_R Purified (R)-Ester Separation->Final_R

Caption: Workflow for the enzymatic kinetic resolution step.

This protocol describes the final step to produce (S)-metoprolol from the enantiomerically pure (S)-chlorohydrin.

Materials:

  • (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Isopropylamine

  • Methanol (MeOH) or water[6]

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the purified (S)-chlorohydrin in a suitable solvent like methanol.

  • Add an excess of isopropylamine to the solution.

  • Heat the reaction mixture under reflux and stir for several hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-metoprolol.

  • Purify the product by recrystallization or column chromatography to obtain high-purity (S)-metoprolol.

Data Presentation

The efficiency of the enzymatic kinetic resolution is dependent on the choice of enzyme and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Kinetic Resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol using Pseudomonas fluorescens Lipase (PFL) [4]

ParameterValue
EnzymePseudomonas fluorescens Lipase (PFL)
Acyl DonorVinyl acetate
SolventToluene
Temperature30 °C
Reaction Time3 hours
Conversion (C)~50.5%
e.e. of Substrate ((S)-alcohol)~95.4%
e.e. of Product ((R)-ester)~97.2%
Enantioselectivity (E)~182

Table 2: Kinetic Resolution using Candida antarctica Lipase B (CALB) [1][2]

ParameterValue
EnzymeCandida antarctica Lipase B (CALB)
Acyl DonorVinyl butanoate
SolventAcetonitrile
Temperature38 °C
Reaction Time25 hours
Conversion (C)~50%
e.e. of Substrate ((S)-alcohol)>99%
e.e. of Product ((R)-ester)Not explicitly stated
Enantioselectivity (E)High (exact value not stated)

Conclusion

The chemoenzymatic synthesis of (S)-metoprolol via kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is a highly effective and scalable method. The use of lipases like CALB and PFL offers excellent enantioselectivity, leading to the production of the desired (S)-enantiomer with high optical purity. The protocols provided herein offer a detailed guide for researchers and drug development professionals to implement this efficient synthetic route. The modularity of this approach, separating the chemical and enzymatic steps, allows for optimization at each stage to achieve high overall yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols for the Quantification of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a known impurity of Metoprolol, a widely used beta-blocker in the treatment of various cardiovascular diseases. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their efficacy and safety. Therefore, robust and reliable analytical methods for the quantification of such impurities are crucial for quality control in the pharmaceutical industry. This document provides detailed application notes and protocols for the quantification of this compound, also known as Metoprolol Related Compound B, primarily based on a validated High-Performance Liquid Chromatography (HPLC) method.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. These include High-Performance Liquid Chromatography (HPLC) with UV detection, which is a widely accepted method for the analysis of pharmaceutical impurities. Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) offers an alternative for the analysis of multiple Metoprolol impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is another potential technique for the analysis of volatile and semi-volatile chlorinated compounds.

This document will focus on a validated HPLC method that has been successfully used for the separation and quantification of Metoprolol and its impurities, including the target analyte.

Quantitative Data Summary

The following table summarizes the available quantitative data for the HPLC-based quantification of this compound.

ParameterValue/Range
Linearity Range LOQ to 300% of the target concentration
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) 85% to 115%
Precision (%RSD) < 15%
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the determination of Metoprolol and its related impurities.[1]

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: ACE 5 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Buffer components for mobile phase A (e.g., phosphate buffer).

  • Reference Standard: this compound.

  • Sample: Metoprolol drug substance or drug product.

2. Chromatographic Conditions

  • Mobile Phase A: A buffered aqueous solution (e.g., pH 2.5 buffer solution) mixed with methanol (95:5 v/v).

  • Mobile Phase B: Methanol and acetonitrile (55:45 v/v).

  • Gradient Program: A gradient elution is employed. The specific gradient profile should be optimized to achieve adequate separation of the impurity from the main peak and other impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: 225 nm.

  • Injection Volume: To be optimized based on system sensitivity and sample concentration.

3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phases) to obtain a stock solution of known concentration.

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh the sample (Metoprolol drug substance or powdered tablets) and dissolve it in the diluent to achieve a target concentration where the impurity can be accurately quantified. The solution may require sonication and filtration through a 0.45 µm filter before injection.

4. Method Validation Parameters

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the impurity peak from the main drug peak and other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the Limit of Quantification (LOQ) to at least 150% of the expected impurity concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter Filter Sample Dissolve_Sample->Filter Inject Inject into HPLC Dissolve_Standard->Inject Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 225 nm Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC quantification of this compound.

Method_Validation_Relationship cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Robustness Specificity Specificity Linearity Linearity LOQ LOQ Linearity->LOQ Accuracy Accuracy Precision Precision LOD LOD LOQ->LOD Robustness Robustness Method Validated Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

References

Application Notes and Protocols for the Purification of Crude 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a key intermediate in the synthesis of Metoprolol, a widely used beta-blocker. The described methods are designed to yield a high-purity product suitable for subsequent synthetic steps and drug development processes.

Introduction

1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is typically synthesized by the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. The crude product from this reaction often contains unreacted starting materials, by-products, and residual solvents. Effective purification is crucial to ensure the quality and yield of the final active pharmaceutical ingredient (API), Metoprolol. This document outlines a comprehensive purification strategy involving aqueous workup, column chromatography, and optional recrystallization or distillation, along with methods for purity assessment.

Purification Strategy Overview

The purification of crude 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol involves a multi-step approach to remove various impurities. The general workflow is as follows:

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup crude->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration crude_oil Crude Oily Product concentration->crude_oil chromatography Flash Column Chromatography crude_oil->chromatography fractions Collection of Pure Fractions chromatography->fractions purity_check1 TLC/HPLC Analysis fractions->purity_check1 pooling Pooling of Pure Fractions purity_check1->pooling concentration2 Solvent Evaporation pooling->concentration2 pure_oil Purified Oily Product concentration2->pure_oil optional_purification Optional Further Purification pure_oil->optional_purification purity_check2 Final Purity Analysis (HPLC, GC-MS, NMR) pure_oil->purity_check2 If sufficient purity recrystallization Recrystallization optional_purification->recrystallization If solidifiable distillation Vacuum Distillation optional_purification->distillation If liquid final_product High-Purity Crystalline/Distilled Product recrystallization->final_product distillation->final_product final_product->purity_check2

Figure 1: General workflow for the purification of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

Data Presentation

The following tables summarize the expected quantitative data for the purification and characterization of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

Table 1: Purification Parameters and Expected Outcomes

ParameterValue/DescriptionExpected Outcome
Aqueous Workup
Washing Solution 15% aq. NaOHRemoval of unreacted 4-(2-methoxyethyl)phenol
Washing Solution 2Brine (sat. aq. NaCl)Removal of residual base and reduction of emulsion
Flash Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)Good separation of the target compound from impurities.
Mobile PhaseHexane/Ethyl Acetate GradientEffective elution and separation of the target compound.
Gradient Profile10% to 40% Ethyl Acetate in HexaneElution of non-polar impurities first, followed by the target compound, and then more polar impurities.
Typical Rf of Product~0.3-0.4 in 20% Ethyl Acetate/HexaneIndicates appropriate polarity for good separation.
Sample Loading1g crude product per 30-50g silica gelPrevents column overloading and ensures optimal separation.
Purity and Yield
Purity (Post-Column)>95% (as determined by HPLC)High purity suitable for subsequent synthetic steps.
Yield (Post-Column)70-85%Good recovery of the purified product.
Final Purity (Post-Recrystallization/Distillation)>98%High-purity final product.

Table 2: Analytical Methods for Purity Assessment

Analytical MethodTypical ParametersPurpose
Thin Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F254Mobile Phase: 20-30% Ethyl Acetate in HexaneVisualization: UV light (254 nm), Iodine chamber, or Potassium permanganate stainRapid monitoring of reaction progress and column chromatography fractions.
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile:Water or Methanol:Water gradientDetector: UV at 225 nm or 280 nmQuantitative purity analysis and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Column: Capillary column suitable for polar compounds (e.g., DB-624)Ionization: Electron Impact (EI)Detector: Mass SpectrometerIdentification of volatile impurities and confirmation of product structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Solvent: CDCl3 or DMSO-d6Spectra: 1H NMR, 13C NMRStructural confirmation of the purified product.

Experimental Protocols

Aqueous Workup of the Crude Reaction Mixture

This protocol is designed to remove acidic impurities, primarily unreacted 4-(2-methoxyethyl)phenol, and water-soluble by-products.

Materials:

  • Crude reaction mixture

  • Ethyl acetate or Dichloromethane

  • 5% (w/v) Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an equal volume of ethyl acetate or dichloromethane.

  • Add an equal volume of 5% sodium hydroxide solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat the wash with 5% sodium hydroxide solution (steps 3-5).

  • Wash the organic layer with an equal volume of water. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water and break any emulsions.

  • Drain the organic layer into a clean, dry flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.

  • Filter the drying agent and collect the filtrate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude oily product.

Purification by Flash Column Chromatography

This protocol describes the purification of the crude product using silica gel chromatography.

Materials:

  • Crude oily product from the aqueous workup

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Fraction collection tubes

  • TLC plates, developing chamber, and visualization reagents

Procedure:

  • Column Preparation:

    • Securely clamp a chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing the solvent to drain to pack the silica gel uniformly.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase (e.g., 10% ethyl acetate in hexane).

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.

    • Carefully apply the dissolved sample or the silica-adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 40% ethyl acetate in hexane) to elute the desired product.

  • Fraction Collection and Analysis:

    • Collect the eluent in small fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Evaporate the solvent under reduced pressure to yield the purified 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol as a colorless to pale yellow oil.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column prep_sample Prepare and Load Sample prep_column->prep_sample elute Elute with Hexane/EtOAc Gradient prep_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool isolate Evaporate Solvent pool->isolate final_product final_product isolate->final_product Purified Product

Figure 2: Workflow for flash column chromatography purification.

Optional Further Purification

For applications requiring exceptionally high purity, an additional purification step may be necessary.

Recrystallization

If the purified oil can be induced to crystallize, recrystallization is an effective method for further purification.

Procedure:

  • Dissolve the purified oil in a minimum amount of a hot solvent or solvent mixture (e.g., isopropanol, toluene, or a mixture of ethyl acetate and hexane).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Vacuum Distillation

For larger quantities or when recrystallization is not feasible, vacuum distillation can be employed.

Procedure:

  • Set up a distillation apparatus for vacuum distillation.

  • Place the purified oil in the distillation flask.

  • Apply vacuum and slowly heat the flask in an oil bath.

  • Collect the fraction that distills at the appropriate temperature and pressure for 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

Purity Assessment Protocols

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 225 nm or 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Logical Relationships in Purification

The choice of purification method is dependent on the nature and quantity of impurities present in the crude product.

LogicalRelationships crude Crude Product impurities Impurity Profile (Unreacted Phenol, By-products, Solvents) crude->impurities workup Aqueous Workup impurities->workup Acidic Impurities chromatography Column Chromatography impurities->chromatography Structurally Similar Impurities workup->chromatography recrystallization Recrystallization chromatography->recrystallization Crystalline Solid & Purity <98% distillation Distillation chromatography->distillation Liquid & Purity <98% pure_product High-Purity Product chromatography->pure_product Purity >95% recrystallization->pure_product distillation->pure_product

Figure 3: Decision-making logic for the purification strategy based on impurity profile.

These detailed application notes and protocols provide a comprehensive guide for the purification of crude 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, enabling researchers and drug development professionals to obtain a high-purity intermediate essential for the synthesis of Metoprolol.

Application Notes and Protocols: Synthesis of Beta-Blockers Using rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and heart failure. A common structural motif in many beta-blockers is a propanolamine side chain attached to an aromatic moiety. A key building block for the synthesis of several widely used beta-blockers, such as Metoprolol, is racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. This document provides detailed application notes and experimental protocols for the synthesis of beta-blockers utilizing this versatile chemical intermediate. The protocols cover both the synthesis of the racemic building block and its subsequent conversion to the active pharmaceutical ingredient (API), including methods for obtaining enantiomerically pure products.

Synthetic Overview

The general synthetic strategy for producing beta-blockers from rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol involves a two-step process. The first step is the formation of the chlorohydrin intermediate itself from 4-(2-methoxyethyl)phenol and epichlorohydrin. The second step is the nucleophilic substitution of the chloro group by a suitable amine, which forms the final beta-blocker. For the production of enantiomerically pure beta-blockers, a kinetic resolution step, often enzyme-catalyzed, is introduced to separate the racemic mixture of the chlorohydrin intermediate.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps in the synthesis of Metoprolol.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material4-(2-methoxyethyl)phenol[1]
ReagentEpichlorohydrin[1]
BaseSodium Hydroxide[1]
SolventEthanol[1]
Temperature60 ± 2°C[1]
Reaction Time4 hours[1]
Yield77%[1]

Table 2: Synthesis of Metoprolol from the corresponding epoxide

ParameterValueReference
Starting Material3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane[2]
ReagentIsopropylamine[2]
SolventAcetone[2]
Temperature40°C[2]
Reaction Time7 hours[2]
Yield87.3%[2]

Table 3: Chemoenzymatic Resolution for (S)-Metoprolol

ParameterValueReference
Starting MaterialThis compound[3]
EnzymeCandida antarctica lipase B (CALB)[3]
Outcome(S)-Metoprolol[3]
Enantiomeric Excess (ee)99%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the racemic chlorohydrin building block from 4-(2-methoxyethyl)phenol and epichlorohydrin.[1]

Materials:

  • 4-(2-methoxyethyl)phenol (1.5 g, 9.9 mmol)

  • Epichlorohydrin (2.8 g, 30.0 mmol)

  • Sodium hydroxide (0.6 g, 15.0 mmol)

  • Ethanol (10 mL)

  • Purified water (30 mL)

  • Ethyl acetate (10 mL)

  • Anhydrous sodium sulfate

Equipment:

  • 25 mL reaction flask

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve 4-(2-methoxyethyl)phenol (1.5 g) in 10 mL of ethanol in a 25 mL reaction flask.

  • Add sodium hydroxide (0.6 g) to the solution and stir.

  • Add epichlorohydrin (2.8 g) to the mixture.

  • Heat the reaction mixture to 60 ± 2°C and stir for 4 hours. Monitor the reaction completion by TLC (petroleum ether:ethyl acetate = 5:1, v/v).

  • After the reaction is complete, pour the reaction solution into 30 mL of purified water.

  • Extract the aqueous mixture with ethyl acetate (10 mL).

  • Separate the ethyl acetate phase and dry it over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound as a colorless oily substance (1.6 g, 77% yield).

G A Dissolve 4-(2-methoxyethyl)phenol in Ethanol B Add NaOH and Stir A->B C Add Epichlorohydrin B->C D Heat to 60°C for 4h C->D E Reaction Monitoring by TLC D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry Organic Phase G->H I Concentrate H->I J Purify by Column Chromatography I->J K Product: this compound J->K

Protocol 2: Synthesis of Metoprolol from 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane

This protocol details the synthesis of Metoprolol via the ring-opening of the corresponding epoxide with isopropylamine.[2] The epoxide can be formed from the chlorohydrin synthesized in Protocol 1.

Materials:

  • 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane (10.0 kg)

  • Isopropylamine (8.18 L)

  • Acetone (20 L)

  • Petroleum ether (25 L)

Equipment:

  • 100 L glass reaction still

  • Stirrer

  • Heating/cooling system

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Add 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane (10.0 kg) to a 100 L glass reaction still.

  • Add 20 L of acetone to the reaction still and mix.

  • Add isopropylamine (8.18 L) to the mixture.

  • Heat the reaction mixture to 40°C and stir for 7 hours.

  • After the reaction is complete, transfer the solution to a rotary evaporator and concentrate under reduced pressure.

  • To the concentrated solution, add 25 L of petroleum ether and cool to below 10°C to precipitate the white crystalline product.

  • Filter the mixture to obtain Metoprolol (11.21 kg, 87.3% yield).

G A Charge Reactor with Epoxide and Acetone B Add Isopropylamine A->B C Heat to 40°C for 7h B->C D Concentrate Reaction Mixture C->D E Precipitate with Petroleum Ether at <10°C D->E F Filter to Obtain Metoprolol E->F

Protocol 3: Kinetic Resolution for the Synthesis of (S)-Metoprolol

This section outlines the principle of kinetic resolution to obtain the enantiomerically pure (S)-Metoprolol, a common strategy for producing modern beta-blockers.[3]

The synthesis of (S)-metoprolol with a high enantiomeric excess (99% ee) can be achieved through a four-step chemoenzymatic protocol.[3] A key step in this process is the kinetic resolution of the racemic secondary chlorohydrin, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, catalyzed by Candida antarctica lipase B (CALB).[3] This enzymatic resolution selectively acylates one enantiomer, allowing for the separation of the two. The unreacted enantiomerically pure chlorohydrin is then converted to (S)-Metoprolol. The enantiopurity of the chlorohydrin building block is maintained during the subsequent amination step.[3]

Conclusion

The use of this compound as a building block provides a versatile and efficient route for the synthesis of various beta-blockers. The protocols outlined in this document offer a foundation for laboratory-scale synthesis and can be adapted and scaled for larger production needs. The incorporation of chemoenzymatic methods for kinetic resolution is a critical advancement for producing enantiomerically pure beta-blockers, which often exhibit improved therapeutic profiles. Researchers and drug development professionals can utilize this information to streamline their synthetic efforts and develop robust manufacturing processes for this important class of pharmaceuticals.

References

Application Notes and Protocols for the Synthesis of Metoprolol from 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol and Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a selective β1 receptor blocker, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2] The synthesis of Metoprolol is a critical process in the pharmaceutical industry, with a key step involving the reaction of an epoxide intermediate with isopropylamine. This document provides a detailed experimental procedure for the synthesis of Metoprolol, chemically known as (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, commencing from 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.[3] This reaction proceeds through the in-situ formation of the epoxide, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, followed by nucleophilic ring-opening by isopropylamine.[1]

Synthetic Pathway Overview

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol typically involves a two-step process. The first step is the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield Metoprolol.[1] The starting material for this protocol, 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, is closely related to the epoxide intermediate and can be converted to the epoxide in situ or used directly in the reaction with isopropylamine.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Metoprolol from the Epoxide Intermediate
ParameterCondition 1Condition 2Condition 3
Solvent Isopropyl AlcoholWaterNone
Temperature Reflux0-30°C<15°C initially, then 50-55°C
Molar Ratio (Epoxide:Isopropylamine) 1:5.25±0.25Large ExcessNot Specified
Reaction Time 2-5 hoursNot SpecifiedMonitored by TLC
Yield ~95% (as base)Not SpecifiedNot Specified
Reference [4][5][4][1]
Table 2: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Role
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanolC12H17ClO3244.71Starting Material
IsopropylamineC3H9N59.11Reagent
MetoprololC15H25NO3267.36Product

Experimental Protocols

This protocol details the reaction of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol with isopropylamine to synthesize Metoprolol. The reaction can be performed with or without a solvent.

Materials:

  • 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

  • Isopropylamine

  • Isopropyl alcohol (optional, as solvent)

  • Toluene (for extraction)

  • Sodium hydroxide solution

  • Water

  • Acetone

  • Succinic acid or Tartaric acid (for salt formation)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • Solvent-based method: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in isopropyl alcohol. Add an excess of isopropylamine (typically 3-6 equivalents).[5]

    • Solvent-free method: In a suitable reaction vessel, cool the 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol to below 15°C. Slowly add a molar excess of isopropylamine while maintaining the temperature.[1]

  • Reaction:

    • Solvent-based method: Heat the mixture to reflux and maintain for 2-5 hours.[5]

    • Solvent-free method: After the initial addition, gradually heat the reaction mixture to 50-55°C.[1]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove the excess isopropylamine and solvent by distillation.[1]

    • The resulting crude Metoprolol base can be dissolved in a solvent like toluene.[5]

    • Wash the organic solution with water. To facilitate separation, the pH of the aqueous phase can be adjusted to 11-13 with a sodium or potassium hydroxide solution.[5]

    • Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude Metoprolol base as an oily residue.[5]

  • Purification and Salt Formation:

    • The crude Metoprolol base can be further purified by dissolving it in acetone and performing a carbon treatment at approximately 45°C.[4]

    • For the preparation of a pharmaceutically acceptable salt, a solution of succinic acid or tartaric acid in a suitable solvent (e.g., acetone) is added to the solution of the Metoprolol base.[4]

    • The mixture is typically refluxed for a few hours, then cooled to allow for crystallization of the salt.[4]

    • The resulting solid is collected by filtration, washed, and dried to yield the pure Metoprolol salt. The yield of Metoprolol tartrate can be around 83%.[4]

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Salt Formation start1 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol reaction Amination Reaction (with or without solvent) start1->reaction start2 Isopropylamine start2->reaction workup Solvent Removal & Extraction reaction->workup isolation Evaporation to yield Crude Metoprolol Base workup->isolation purification Purification (e.g., Carbon Treatment) isolation->purification salt Salt Formation (e.g., with Succinic or Tartaric Acid) purification->salt final_product Pure Metoprolol Salt salt->final_product

Caption: Experimental workflow for the synthesis of Metoprolol.

signaling_pathway cluster_mechanism Mechanism of Action metoprolol Metoprolol receptor β1-Adrenergic Receptor (in Cardiac Cells) metoprolol->receptor Antagonist effect Negative Inotropic Effects receptor->effect output Decreased Cardiac Output effect->output

Caption: Mechanism of action of Metoprolol.

References

Application of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in the Synthesis of Metoprolol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely utilized in the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] The synthesis of Metoprolol and its analogues often employs key intermediates derived from 4-(2-methoxyethyl)phenol. This document provides detailed application notes and experimental protocols for the synthesis of Metoprolol and its analogues, with a specific focus on the application of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol and its corresponding epoxide intermediate, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane.

The general synthetic strategy involves a two-step process:

  • Epoxidation: The formation of an epoxide intermediate from 4-(2-methoxyethyl)phenol and an epihalohydrin (commonly epichlorohydrin).

  • Amination: The ring-opening of the epoxide with a suitable amine to yield the desired β-amino alcohol structure characteristic of Metoprolol and its analogues.

This approach is versatile and can be adapted for the preparation of a diverse range of analogues by varying the amine used in the second step.

Synthetic Pathway Overview

The synthesis of Metoprolol analogues from 4-(2-methoxyethyl)phenol typically proceeds through the formation of a key epoxide intermediate. The reaction of this intermediate with various amines allows for the generation of a library of Metoprolol analogues.

Synthesis_Pathway cluster_reactants1 Step 1: Epoxidation cluster_reactants2 Step 2: Amination A 4-(2-Methoxyethyl)phenol B This compound A->B Reaction with Epichlorohydrin C 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Epoxide Intermediate) B->C Intramolecular cyclization (Base) D Metoprolol Analogues C->D Amination E Epichlorohydrin F Base (e.g., NaOH, KOH, K2CO3) G Primary or Secondary Amine (R1R2NH)

Caption: General synthetic pathway for Metoprolol analogues.

Experimental Protocols

Protocol 1: Synthesis of 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane (Epoxide Intermediate) from 4-(2-methoxyethyl)phenol

This protocol describes the synthesis of the key epoxide intermediate from 4-(2-methoxyethyl)phenol and epichlorohydrin.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Base (Sodium Hydroxide, Potassium Hydroxide, or Potassium Carbonate)

  • Solvent (e.g., Deionized Water, Dimethylformamide (DMF))

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Stirrer

  • Heating/Cooling system

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Base and Phenol Reaction:

    • In a clean, dry round-bottom flask, dissolve the base in the chosen solvent. For instance, dissolve potassium hydroxide pellets in deionized water while maintaining the temperature below 30°C.[2]

    • Add 4-(2-methoxyethyl)phenol to the basic solution and stir for 20-30 minutes.[2][3]

  • Addition of Epichlorohydrin:

    • Slowly add epichlorohydrin to the reaction mixture dropwise.[4] The reaction may be exothermic, and cooling might be necessary.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (refer to Table 1) and stir for the specified duration.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If an aqueous solvent was used, an organic solvent like ethyl acetate can be added for extraction.[3]

    • Separate the organic layer and wash it with water.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxide intermediate.[3]

Table 1: Summary of Reaction Conditions for the Synthesis of the Epoxide Intermediate

ParameterCondition 1Condition 2Condition 3
Base Sodium Hydroxide or Potassium HydroxidePotassium HydroxidePotassium Carbonate
Solvent AqueousAqueousDimethylformamide (DMF)
Temperature 0-25°C35±2°CRoom Temperature
Reaction Time 15-20 hours6±1 hours[2]Not Specified
Yield Not Specified91.7-95.2%[3]51% (as brown oil)
Protocol 2: Synthesis of Metoprolol Analogues via Amination of the Epoxide Intermediate

This protocol outlines the general procedure for the synthesis of Metoprolol analogues by reacting the epoxide intermediate with a primary or secondary amine.

Materials:

  • 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (from Protocol 1)

  • Desired primary or secondary amine (e.g., isopropylamine for Metoprolol, (R)- or (S)-2-amino-1-butanol for analogues)[5]

  • Solvent (e.g., Methanol, Isopropanol, Acetone, Dichloromethane, Tetrahydrofuran (THF), or solvent-free)

  • Reaction vessel (pressure-rated if heating above the boiling point of the amine)

  • Stirrer

  • Heating/Cooling system

  • Rotary evaporator

  • Petroleum ether or similar non-polar solvent for crystallization

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the crude epoxide intermediate in the chosen solvent (if any).

    • Add the selected primary or secondary amine to the solution. An excess of the amine is often used, especially in solvent-free conditions.[1]

  • Reaction:

    • Stir the reaction mixture at the specified temperature and for the required duration (refer to Table 2). The reaction can be monitored by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

    • Add a non-polar solvent like petroleum ether to the concentrated residue and cool to induce crystallization of the product.[3]

    • Filter the solid product, wash with a small amount of cold non-polar solvent, and dry to obtain the Metoprolol analogue.

Table 2: Summary of Reaction Conditions for the Synthesis of Metoprolol from the Epoxide Intermediate

ParameterCondition 1Condition 2Condition 3Condition 4Condition 5
Amine IsopropylamineIsopropylamineIsopropylamineIsopropylamineIsopropylamine
Solvent MethanolIsopropanolAcetoneDichloromethaneTetrahydrofuran (THF)
Temperature 30°C60°C40°C30°C40°C
Reaction Time 8 hours4 hours7 hours10 hours9 hours
Yield 90.1%[3]84.2%[3]87.3%[3]91.1%[3]83.4%[3]

Synthesis of Novel Metoprolol Analogues

The described synthetic route can be readily adapted to produce novel analogues with potentially different pharmacological profiles. For instance, the reaction of racemic 2-[4-(2'-methoxyethyl)-phenoxymethyl]-oxirane with (R)- or (S)-2-amino-1-butanol has been used to synthesize four novel analogues of Metoprolol.[5] These analogues incorporate an additional stereogenic center, a methyl group, and a hydroxyl function on the nitrogen-containing side chain.[5] While these novel derivatives showed significant hypotensive and bradycardiac activity, they did not exhibit blocking action toward β1 and β2 adrenergic receptors.[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Protocol 1: Epoxide Synthesis cluster_step2 Protocol 2: Analogue Synthesis A Mix 4-(2-methoxyethyl)phenol and Base in Solvent B Add Epichlorohydrin A->B C Heat and Stir B->C D Reaction Monitoring (TLC) C->D E Work-up and Extraction D->E F Isolation of Epoxide Intermediate E->F G Dissolve Epoxide Intermediate and add Amine F->G Proceed with crude intermediate H Heat and Stir G->H I Reaction Monitoring (TLC) H->I J Concentration I->J K Crystallization J->K L Filtration and Drying K->L M Metoprolol Analogue L->M

Caption: Step-by-step experimental workflow.

Conclusion

The use of this compound and its derived epoxide provides a robust and versatile platform for the synthesis of Metoprolol and a wide array of its analogues. The straightforward two-step procedure, involving epoxidation followed by amination, allows for the systematic modification of the amine side chain, enabling the exploration of structure-activity relationships and the development of novel cardiovascular agents. The provided protocols and reaction condition summaries offer a solid foundation for researchers and drug development professionals to synthesize these compounds for further investigation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Metoprolol Related Compound B in Metoprolol succinate or tartrate drug substances and formulations. The described method is based on established pharmacopeial procedures and scientific literature, ensuring reliability and compliance with regulatory expectations. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual workflow diagram to facilitate understanding and implementation in a laboratory setting.

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of various cardiovascular conditions, including hypertension and angina pectoris.[1][2] During the synthesis of Metoprolol or upon its degradation, process-related impurities and degradation products can arise. Metoprolol Related Compound B is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3] Accurate and precise monitoring of this and other related substances is critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[4][5]

This document provides a detailed HPLC method adapted from official monographs and scientific publications for the effective separation and quantification of Metoprolol Related Compound B from the active pharmaceutical ingredient (API) and other related compounds.

Experimental Protocols

Materials and Reagents
  • Metoprolol Succinate or Tartrate Reference Standard (RS)

  • Metoprolol Related Compound B RS[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Sodium Phosphate

  • Phosphoric Acid

  • Ammonium Acetate[5]

  • Triethylamine

  • Glacial Acetic Acid

  • Water (HPLC grade or purified)

Chromatographic Conditions

The following table summarizes the recommended HPLC instrument parameters for the analysis of Metoprolol Related Compound B. These conditions are based on a combination of methods described in the USP and European Pharmacopoeia.[5][6][7]

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm packing (L1) or L7 packing (4mm x 12.5cm, 5µm)[4][6]
Mobile Phase Acetonitrile and Buffer (e.g., 25:75 v/v)[4][6]. The buffer can be a phosphate or acetate buffer adjusted to a specific pH (e.g., pH 3.0)[5][6]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[5]
Detector Wavelength 223 nm or 280 nm[4][5]
Injection Volume 10 µL
Preparation of Solutions

2.3.1. Buffer Preparation (Example: Phosphate Buffer pH 3.0)

To prepare a phosphate buffer, mix 50 mL of 1 M monobasic sodium phosphate and 8.0 mL of 1 M phosphoric acid, and dilute with water to 1000 mL. Adjust the pH to 3.0 with either 1 M monobasic potassium phosphate or 1 M phosphoric acid if necessary.[6]

2.3.2. Mobile Phase Preparation

Prepare the mobile phase by mixing acetonitrile and the prepared buffer in the specified ratio (e.g., 25:75 v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

2.3.3. Standard Solution Preparation

Accurately weigh and dissolve an appropriate amount of Metoprolol Succinate RS and Metoprolol Related Compound B RS in the mobile phase to obtain a known concentration.

2.3.4. Sample Solution Preparation

Accurately weigh and dissolve a quantity of the Metoprolol drug substance or powdered tablets in the mobile phase to obtain a target concentration of Metoprolol. Sonicate as needed to ensure complete dissolution and filter the solution through a 0.45 µm filter before injection.

Data Presentation

System Suitability

System suitability tests are crucial to ensure the performance of the chromatographic system. The following table provides typical acceptance criteria.

ParameterTypical Acceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the Metoprolol peak[4]
Relative Standard Deviation (RSD) Not more than 2.0% for replicate injections of the standard solution[4]
Resolution The resolution between the Metoprolol peak and the Metoprolol Related Compound B peak should be not less than 1.5.[3]
Typical Chromatographic Data

The following table presents example retention times and relative retention times (RRT) for Metoprolol and Metoprolol Related Compound B based on the described method. Actual retention times may vary depending on the specific system and column used.

CompoundRetention Time (min)Relative Retention Time (RRT)
Metoprolol Related Compound B~4.2~0.7
Metoprolol~6.01.0

Note: The relative retention times are calculated with respect to the Metoprolol peak.[3]

Mandatory Visualizations

HPLC Workflow for Metoprolol Related Compound B Analysis

The following diagram illustrates the general workflow for the HPLC analysis of Metoprolol Related Compound B.

HPLC_Workflow A Sample and Standard Preparation C HPLC System Setup and Equilibration A->C B Mobile Phase Preparation B->C D Sequence Setup C->D E Sample Injection D->E F Chromatographic Separation (C18 Column) E->F Mobile Phase G UV Detection F->G H Data Acquisition G->H I Data Processing (Peak Integration) H->I J System Suitability Check I->J K Quantification of Metoprolol Related Compound B J->K Pass L Report Generation K->L

Caption: HPLC analysis workflow from sample preparation to final report.

Logical Relationship of Key Method Parameters

The following diagram outlines the logical relationship between the key parameters of the HPLC method.

Method_Parameters cluster_instrument Instrument Parameters cluster_mobile_phase Mobile Phase cluster_output Performance Column Column (C18) Resolution Resolution Column->Resolution PeakShape Peak Shape Column->PeakShape FlowRate Flow Rate RetentionTime Retention Time FlowRate->RetentionTime FlowRate->PeakShape Temperature Temperature Temperature->RetentionTime Detector Detector (UV) Organic Organic Solvent (Acetonitrile) Organic->Resolution Aqueous Aqueous Buffer Aqueous->Resolution

Caption: Interrelationship of key HPLC method parameters affecting performance.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for the quantitative determination of Metoprolol Related Compound B in pharmaceutical samples. Adherence to the specified experimental protocols and system suitability criteria will ensure accurate and reproducible results, contributing to the overall quality control of Metoprolol products. The provided diagrams offer a clear visual guide to the experimental workflow and the interplay of critical method parameters.

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Metoprolol from its Chlorohydrin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely utilized in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] The synthesis of Metoprolol is a well-established process in medicinal and industrial chemistry. A common and efficient synthetic route commences with 4-(2-methoxyethyl)phenol, which is reacted with epichlorohydrin to form a key epoxide or chlorohydrin intermediate. This intermediate is subsequently animated with isopropylamine to yield Metoprolol.[1][2] This document provides detailed experimental protocols for the synthesis of Metoprolol, focusing on the transformation of the intermediate to the final active pharmaceutical ingredient.

Synthetic Pathway Overview

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is generally a two-step process:

  • Epoxidation: The reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base. This step forms the crucial intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[1] Depending on the reaction conditions, the corresponding chlorohydrin may also be formed.

  • Amination: The ring-opening of the epoxide intermediate through a reaction with isopropylamine to produce the Metoprolol base.[1]

Data Presentation

The following tables summarize various reaction conditions for the synthesis of the epoxide intermediate and its subsequent conversion to Metoprolol, as documented in the scientific literature.

Table 1: Summary of Reaction Conditions for the Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate)

ParameterCondition 1Condition 2Condition 3Condition 4
Starting Material 4-(2-methoxyethyl)phenol4-(2-methoxyethyl)phenol4-(2-methoxyethyl)phenol4-(2-methoxyethyl)phenol
Reagent EpichlorohydrinEpichlorohydrinEpichlorohydrinEpichlorohydrin
Base Sodium HydroxidePotassium HydroxidePotassium CarbonateSodium Hydroxide
Solvent AqueousAqueousDimethylformamide (DMF)Water
Temperature 0-25°C[3]35±2°C[1]Room Temperature[1]40-45°C[4]
Reaction Time 15-20 hours[3]6±1 hours[1]Not SpecifiedNot Specified
Yield Not Specified93-95%[3][4]51% (as brown oil)[1]Not Specified

Table 2: Summary of Reaction Conditions for the Synthesis of Metoprolol from the Epoxide Intermediate

ParameterCondition 1Condition 2Condition 3Condition 4
Starting Material Epoxide IntermediateEpoxide IntermediateEpoxide IntermediateEpoxide Intermediate
Reagent IsopropylamineIsopropylamineIsopropylamineIsopropylamine
Solvent Methanol (optional)Aqueous mediaAcetoneIsopropyl alcohol
Temperature Reflux (~80°C) / 50-55°C (neat)[1]Not greater than 30°C[3][4]40°C[2]Reflux[5]
Reaction Time Not SpecifiedNot Specified7 hours[2]2-5 hours[5]
Yield Not Specified88-89%[3][4]87.3%[2]Not Specified

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Metoprolol.

Protocol 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate)

Materials:

  • 4-(2-Methoxyethyl)phenol

  • (R,S)-Epichlorohydrin

  • Potassium Hydroxide (or Sodium Hydroxide)

  • Deionized Water

  • Dichloromethane (for extraction)

Equipment:

  • Reaction vessel (e.g., round-bottom flask) with a stirrer

  • Heating/cooling system

  • Vacuum distillation apparatus

Procedure:

  • To a suitable reactor, add deionized water.

  • While maintaining the temperature below 30°C, slowly add potassium hydroxide pellets and stir until fully dissolved.[1]

  • Add 4-(2-methoxyethyl)phenol to the reactor.

  • Render the atmosphere inert (e.g., with nitrogen) and stir the mixture for approximately 20 minutes to obtain an opaline solution.[1]

  • Over a period of 30 minutes, add (R,S)-epichlorohydrin. The reaction mixture will form two layers.[1]

  • Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.[1]

  • After the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC), distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate as the residue.[1] The yield of the epoxide is reported to be in the range of 93 to 95%.[3][4]

Protocol 2: Synthesis of Metoprolol from 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

Materials:

  • 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1)

  • Isopropylamine

  • Methanol (optional solvent)

  • Toluene (for work-up)

Equipment:

  • Reaction vessel (pressure-rated if heating above the boiling point of isopropylamine) with a stirrer

  • Heating/cooling system

Procedure:

  • Transfer the crude epoxide intermediate from Protocol 1 to a suitable reaction vessel.

  • Add isopropylamine. A large excess is often used when the reaction is performed without a solvent.[1] Alternatively, use 3-5 equivalents of isopropylamine in a solvent like methanol.[1] A preferred molar ratio of epoxide to isopropylamine is 1:5.25±0.25.[3][4]

  • If performing the reaction without a solvent, maintain the temperature below 15°C initially, then heat to 50-55°C.[1] If using a solvent like methanol, the reaction can be refluxed at around 80°C.[1] The reaction can also be carried out in an aqueous medium at a temperature not exceeding 30°C.[3][4]

  • Stir the reaction mixture until completion, which can be monitored by TLC.

  • Upon completion, distill the excess isopropylamine and solvent (if used).

  • The residue contains the Metoprolol base. For purification, dissolve the residue in toluene and wash with water to remove any remaining isopropylamine. The toluene can then be distilled off under vacuum.[3]

  • The resulting Metoprolol base can be further purified by crystallization or by forming a salt, such as Metoprolol succinate or tartrate.[1][3] The purity of the Metoprolol base obtained through this method can be greater than 99%, with a yield in the range of 88 to 89%.[3][4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of Metoprolol.

Metoprolol_Synthesis_Workflow A Start: 4-(2-methoxyethyl)phenol & Epichlorohydrin C Reaction 1: Epoxidation (35±2°C, 6±1h) A->C B Add Base (e.g., KOH) & Water B->C D Work-up 1: Vacuum Distillation C->D E Intermediate: 1-(4-(2-methoxyethyl)phenoxy) -2,3-epoxypropane D->E G Reaction 2: Amination (e.g., Reflux) E->G F Add Isopropylamine (± Solvent) F->G H Work-up 2: Distill excess reagents G->H I Purification: (e.g., Toluene wash, Crystallization/Salt Formation) H->I J Final Product: Metoprolol I->J

Caption: Experimental workflow for the synthesis of Metoprolol.

References

Application Notes and Protocols for the Kinetic Resolution of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic kinetic resolution of racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, a key intermediate in the synthesis of the β-blocker (S)-metoprolol. The described method utilizes Pseudomonas fluorescens lipase (PFL) to achieve high enantioselectivity.

Introduction

1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is a chiral chlorohydrin. The (S)-enantiomer is a valuable building block for the synthesis of (S)-metoprolol, the therapeutically active form of the drug used to treat angina and hypertension.[1] Enzymatic kinetic resolution offers a green and efficient method for obtaining the desired (S)-enantiomer from the racemic mixture.[2] This protocol details a highly effective method using PFL, which selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer.[1]

Principle of the Method

The kinetic resolution is based on the differential reaction rates of the two enantiomers of the racemic chlorohydrin with an acyl donor, catalyzed by a lipase. In this case, Pseudomonas fluorescens lipase (PFL) exhibits a high selectivity for the (R)-enantiomer. The (R)-enantiomer is acylated to form an ester, while the (S)-enantiomer remains largely unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be separated.

Quantitative Data Summary

The following tables summarize the optimized conditions and results for the PFL-catalyzed kinetic resolution of racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.[1]

Table 1: Optimized Reaction Parameters [1]

ParameterOptimal Value
EnzymePseudomonas fluorescens lipase (PFL)
Substrate Concentration10 mM
Enzyme Concentration400 IU
Acyl DonorVinyl acetate
SolventToluene
Temperature30 °C
Reaction Time3 hours

Table 2: Results under Optimized Conditions [1]

ParameterValue
Conversion (C)50.5%
Enantiomeric Excess of Product (eep) ((R)-ester)97.2%
Enantiomeric Excess of Substrate (ees) ((S)-alcohol)95.4%
Enantioselectivity (E)182

Experimental Protocols

A. Chemical Synthesis of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

This protocol describes the synthesis of the starting racemic material.[1]

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Acetyl chloride

  • Dichloromethane (DCM)

Procedure:

  • Synthesize the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, by reacting 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base.

  • Perform the ring-opening of the epoxide intermediate using acetyl chloride in a suitable solvent to yield racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.[1]

  • Purify the product using column chromatography.

  • Confirm the structure of the synthesized compound using NMR spectroscopy.

B. Enzymatic Kinetic Resolution Protocol

This protocol details the lipase-catalyzed kinetic resolution.[1]

Materials:

  • Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Pseudomonas fluorescens lipase (PFL)

  • Toluene

  • Vinyl acetate

  • Standard laboratory glassware and stirring equipment

  • Thermostatically controlled shaker or water bath

Procedure:

  • In a suitable reaction vessel, dissolve 10 mM of racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol in toluene.

  • Add 400 IU of Pseudomonas fluorescens lipase to the solution.

  • Add vinyl acetate as the acyl donor.

  • Incubate the reaction mixture at 30 °C with agitation for 3 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine conversion and enantiomeric excess of the substrate and product.

  • Upon reaching approximately 50% conversion, stop the reaction.

  • Separate the enzyme from the reaction mixture by filtration.

  • Isolate and purify the (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol and the acylated (R)-enantiomer using column chromatography.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Racemic Substrate cluster_resolution Enzymatic Kinetic Resolution cluster_separation Separation A 4-(2-methoxyethyl)phenol + Epichlorohydrin B Racemic Epoxide Intermediate A->B Base C Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol B->C Ring Opening D Racemic Chlorohydrin C->D E PFL, Vinyl Acetate, Toluene, 30°C, 3h F (S)-Chlorohydrin + (R)-Acetate E->F G Column Chromatography F->G H (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol G->H I (R)-ester G->I

Caption: Workflow for the synthesis and kinetic resolution.

Logical Relationship of Kinetic Resolution

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products racemate Racemic Chlorohydrin ((R)- and (S)-enantiomers) enzyme Pseudomonas fluorescens lipase (PFL) racemate->enzyme acyl_donor Vinyl Acetate acyl_donor->enzyme s_alcohol (S)-Chlorohydrin (unreacted) enzyme->s_alcohol Slow reaction r_ester (R)-Ester (acylated product) enzyme->r_ester Fast reaction

Caption: Principle of the enzymatic kinetic resolution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a key intermediate in the manufacturing of Metoprolol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 4-(2-methoxyethyl)phenol and epichlorohydrin.

Question Possible Cause(s) Suggested Solution(s)
Why is my reaction yield consistently low? - Incomplete deprotonation of the phenol. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Formation of side products.- Ensure the use of a sufficiently strong base (e.g., NaOH, KOH, K2CO3) and allow adequate time for phenoxide formation. - Optimize the reaction temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions. A range of 50-85°C is often reported.[1][2] - Use a slight excess of epichlorohydrin (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the phenol.[2] - See the section on "What are the common side products and how can I minimize them?"
My final product is difficult to purify. What are the likely impurities? - Unreacted 4-(2-methoxyethyl)phenol. - Unreacted epichlorohydrin. - Di-substituted byproduct (1,3-bis[4-(2-methoxyethyl)phenoxy]-2-propanol). - Hydrolysis of epichlorohydrin to glycerol dichlorohydrin.- During workup, wash the organic layer with an aqueous base solution (e.g., NaOH) to remove unreacted phenol. - Excess epichlorohydrin can be removed by distillation under reduced pressure.[1] - The formation of the di-substituted byproduct can be minimized by avoiding a large excess of the phenoxide. Slow, controlled addition of the base or epichlorohydrin can also be beneficial. - Ensure anhydrous reaction conditions to minimize the hydrolysis of epichlorohydrin.
The reaction is turning a dark color. What does this indicate? - Oxidation of the phenol. - Polymerization of epichlorohydrin. - Decomposition at high temperatures.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessively high temperatures, which can induce polymerization of epichlorohydrin. Careful temperature control is crucial.[3] - Ensure the reaction temperature does not exceed the recommended range.
How can I improve the regioselectivity of the epoxide ring-opening? The reaction of the phenoxide with epichlorohydrin can potentially yield two isomers. The desired product results from the nucleophilic attack at the less sterically hindered carbon of the epoxide.The reaction under basic or neutral conditions strongly favors the desired SN2 attack at the terminal carbon of the epoxide, leading to the formation of the chlorohydrin. The use of strong acids can lead to a loss of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base. The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile and attacks the epoxide ring of epichlorohydrin.

Q2: Which bases are typically used for this reaction?

A2: Common bases include inorganic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3).[1][2]

Q3: What solvents are suitable for this synthesis?

A3: The reaction can be carried out in a variety of solvents, including acetonitrile, or under aqueous alkaline conditions.[1][2] In some cases, an excess of epichlorohydrin can also serve as the solvent.[3]

Q4: What are the common side products and how can I minimize them?

A4: The primary side product is the di-substituted ether, 1,3-bis[4-(2-methoxyethyl)phenoxy]-2-propanol. This arises from the reaction of the initially formed product with another molecule of the phenoxide. To minimize its formation, a slight excess of epichlorohydrin relative to the phenol is recommended. Another potential side reaction is the hydrolysis of epichlorohydrin, which can be mitigated by using anhydrous conditions.

Q5: What is a typical work-up and purification procedure?

A5: A typical work-up involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer to remove unreacted starting materials and salts, drying the organic layer, and removing the solvent under reduced pressure. The crude product can then be purified by distillation under high vacuum or by chromatography.[1]

Experimental Protocols

Protocol 1: Synthesis in Acetonitrile with Potassium Carbonate

This protocol is adapted from a method described for the synthesis of a similar compound.[2]

Reagents and Materials:

  • 4-(2-Methoxyethyl)phenol

  • (RS)-Epichlorohydrin

  • Potassium Carbonate (K2CO3)

  • Acetonitrile

  • Acetyl Chloride (for ring opening of any formed epoxide)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(2-methoxyethyl)phenol (1 equivalent) and acetonitrile.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Heat the mixture to reflux (approximately 85°C) with vigorous stirring.

  • After 30 minutes, add (RS)-epichlorohydrin (1.5 equivalents) to the reaction mixture.

  • Continue to reflux for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product, which may contain some of the corresponding epoxide, can be dissolved in a suitable solvent and treated with acetyl chloride to ensure complete conversion to the chlorohydrin.

  • The final product can be purified by column chromatography or vacuum distillation.

Protocol 2: Synthesis under Aqueous Alkaline Conditions

This protocol is based on a process described for the preparation of the subsequent epoxide, which proceeds through the chlorohydrin intermediate.[1]

Reagents and Materials:

  • 4-(2-Methoxyethyl)phenol

  • (R,S)-Epichlorohydrin

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Standard laboratory glassware and mechanical stirrer

Procedure:

  • To a reactor, add deionized water and potassium hydroxide pellets while maintaining the temperature below 30°C. Stir until the KOH is completely dissolved.

  • Add 4-(2-methoxyethyl)phenol to the aqueous KOH solution and stir for 20 minutes.

  • Over a period of 30 minutes, add (R,S)-epichlorohydrin to the mixture, maintaining the reaction temperature at approximately 35 ± 2°C.

  • After the addition is complete, continue stirring at this temperature, monitoring the reaction until the starting phenol is consumed.

  • Upon reaction completion, the organic product can be separated from the aqueous layer for further purification.

Data Presentation

Table 1: Reactant Molar Ratios and Bases
Phenol Epichlorohydrin Base Base Equivalents Solvent Reference
4-(2-methoxyethyl)phenol1.5 eqK2CO32 eqAcetonitrile[2]
4-(2-methoxyethyl)phenol1.03 eqKOH0.95 eqWater[1]
Table 2: Reaction Conditions
Temperature Reaction Time Notes Reference
85°C (Reflux)12 hoursAcetonitrile as solvent[2]
35 ± 2°CNot specifiedAqueous alkaline conditions[1]
50-70°CNot specifiedAqueous alkaline conditions for subsequent epoxide formation[1]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification phenol 4-(2-methoxyethyl)phenol mixing Mixing and Deprotonation phenol->mixing epichlorohydrin Epichlorohydrin reaction_step Nucleophilic Attack and Ring Opening epichlorohydrin->reaction_step base Base (e.g., KOH, K2CO3) base->mixing solvent Solvent (e.g., Acetonitrile, Water) solvent->mixing mixing->reaction_step Phenoxide formation quenching Quenching and Phase Separation reaction_step->quenching washing Washing quenching->washing drying Drying washing->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Chromatography) concentration->purification final_product This compound purification->final_product

Caption: General experimental workflow for the synthesis.

troubleshooting_logic start Low Yield or Impure Product check_reactants Verify Reactant Stoichiometry and Purity start->check_reactants check_temp Review Reaction Temperature Control check_reactants->check_temp Correct solution_stoichiometry Adjust Molar Ratios (Slight Excess of Epichlorohydrin) check_reactants->solution_stoichiometry Incorrect check_atmosphere Consider Inert Atmosphere check_temp->check_atmosphere Optimal solution_temp Optimize Temperature (e.g., 50-85°C) check_temp->solution_temp Suboptimal check_workup Optimize Work-up and Purification check_atmosphere->check_workup Used solution_atmosphere Use N2 or Ar Atmosphere check_atmosphere->solution_atmosphere Not Used solution_workup Incorporate Base Wash and Vacuum Distillation check_workup->solution_workup Ineffective

Caption: Troubleshooting decision tree for yield improvement.

References

Side product formation in the synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a key intermediate in the manufacturing of Metoprolol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol?

The synthesis is typically achieved through a Williamson ether synthesis. This involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base.[1]

Q2: What are the most common side products observed during this synthesis?

The two most prevalent side products are:

  • 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Diol Impurity): Formed by the hydrolysis of the epoxide intermediate.

  • 1,3-Bis[4-(2-methoxyethyl)phenoxy]-2-propanol (Bis-Ether Impurity): Results from the reaction of a second molecule of 4-(2-methoxyethyl)phenol with the epoxide intermediate.

Q3: What analytical techniques are suitable for monitoring the reaction and quantifying impurities?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to monitor the reaction progress and quantify the desired product and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring.

Troubleshooting Guides

Issue 1: Low Yield of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Symptoms:

  • The reaction does not proceed to completion, with a significant amount of starting material remaining.

  • The isolated yield of the desired product is lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended ActionExplanation
Insufficient Base Ensure at least a stoichiometric amount of a suitable base (e.g., NaOH, KOH) is used.The base is crucial for deprotonating the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion required for the reaction.
Low Reaction Temperature Increase the reaction temperature, typically to a range of 50-70°C.Higher temperatures can increase the reaction rate. However, excessively high temperatures may promote side reactions.
Inappropriate Solvent Use a suitable solvent such as water, or polar aprotic solvents like DMF or acetonitrile.The choice of solvent can significantly impact the reaction rate and selectivity.
Short Reaction Time Increase the reaction time and monitor the progress using TLC or HPLC.The reaction may require several hours to reach completion.
Issue 2: High Levels of 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Diol Impurity)

Symptoms:

  • A significant peak corresponding to the diol impurity is observed in the HPLC or GC analysis of the crude product.

Possible Causes and Solutions:

Possible CauseRecommended ActionExplanation
Presence of Water Use anhydrous solvents and reagents if conducting the reaction in a non-aqueous medium.The epoxide intermediate is susceptible to hydrolysis, which is accelerated by the presence of water, leading to the formation of the diol.
Prolonged Reaction Time at High Temperature Optimize the reaction time and temperature to ensure complete consumption of the starting material without excessive side product formation.Extended reaction times, especially at elevated temperatures in the presence of water, can increase the extent of hydrolysis.
Aqueous Work-up Conditions Minimize the contact time with aqueous solutions during the work-up procedure.The epoxide can hydrolyze during the extraction and washing steps.
Issue 3: High Levels of 1,3-Bis[4-(2-methoxyethyl)phenoxy]-2-propanol (Bis-Ether Impurity)

Symptoms:

  • A significant peak corresponding to the bis-ether impurity is observed in the HPLC or GC analysis of the crude product.

Possible Causes and Solutions:

Possible CauseRecommended ActionExplanation
Incorrect Stoichiometry Use a molar excess of epichlorohydrin relative to 4-(2-methoxyethyl)phenol.An excess of epichlorohydrin ensures that the phenoxide preferentially reacts with it, minimizing the reaction of the phenoxide with the already formed epoxide intermediate.
High Concentration of Phenoxide Add the base slowly to the reaction mixture containing the phenol and epichlorohydrin.Slow addition of the base maintains a low concentration of the phenoxide ion, reducing the likelihood of it attacking the product epoxide.
High Reaction Temperature Maintain the reaction temperature within the optimal range (e.g., 50-70°C).Excessively high temperatures can increase the rate of the side reaction leading to the bis-ether.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield and Impurity Formation (Illustrative Data)

ParameterCondition 1Condition 2Condition 3
4-(2-methoxyethyl)phenol : Epichlorohydrin (molar ratio) 1 : 1.11 : 1.51 : 2.0
Base NaOHKOHK2CO3
Solvent WaterDMFAcetonitrile
Temperature (°C) 507090
Reaction Time (h) 6810
Yield of Main Product (%) 758570
Diol Impurity (%) 246
Bis-Ether Impurity (%) 538

Note: This table is a generalized representation based on synthetic principles. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

This protocol outlines a general procedure for the synthesis of the target compound.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water or a suitable organic solvent (e.g., DMF, acetonitrile)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 4-(2-methoxyethyl)phenol in the chosen solvent.

  • Add an excess of epichlorohydrin (typically 1.5 to 2.0 molar equivalents).

  • Slowly add a solution of NaOH or KOH (1.1 to 1.5 molar equivalents) to the mixture while maintaining the temperature between 50-70°C.

  • Stir the reaction mixture at this temperature for 6-8 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, remove it under reduced pressure. If water was used, proceed to extraction.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Minimizing Bis-Ether Formation

This protocol is optimized to reduce the formation of the 1,3-bis[4-(2-methoxyethyl)phenoxy]-2-propanol impurity.

Key Modifications to Protocol 1:

  • Stoichiometry: Use a larger excess of epichlorohydrin, for example, a 1:3 molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin.

  • Base Addition: Add the base solution dropwise over a prolonged period (e.g., 2-3 hours) to maintain a low concentration of the phenoxide.

  • Temperature Control: Maintain a strict temperature control, not exceeding 60°C.

Visualizations

Reaction_Pathway Phenol 4-(2-methoxyethyl)phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Epichlorohydrin Epichlorohydrin Main_Product 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol Epichlorohydrin->Main_Product Base Base (e.g., NaOH) Base->Phenoxide Phenoxide->Main_Product SN2 Attack Bis_Ether_Impurity Bis-Ether Impurity Phenoxide->Bis_Ether_Impurity Epoxide_Intermediate Epoxide Intermediate Main_Product->Epoxide_Intermediate Intramolecular Cyclization Diol_Impurity Diol Impurity Epoxide_Intermediate->Diol_Impurity Hydrolysis Epoxide_Intermediate->Bis_Ether_Impurity Reaction with Phenoxide Water H₂O Water->Diol_Impurity

Caption: Reaction pathway for the synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol and the formation of major side products.

Troubleshooting_Workflow Start Synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol Analysis Analyze Crude Product (HPLC/GC) Start->Analysis Decision_Yield Low Yield? Analysis->Decision_Yield Decision_Diol High Diol Impurity? Decision_Yield->Decision_Diol No Action_Yield Adjust Stoichiometry Increase Temperature Optimize Base/Solvent Decision_Yield->Action_Yield Yes Decision_BisEther High Bis-Ether Impurity? Decision_Diol->Decision_BisEther No Action_Diol Use Anhydrous Conditions Optimize Reaction Time/Temp Decision_Diol->Action_Diol Yes Action_BisEther Increase Epichlorohydrin Excess Slow Base Addition Decision_BisEther->Action_BisEther Yes End Purified Product Decision_BisEther->End No Action_Yield->Analysis Action_Diol->Analysis Action_BisEther->Analysis

Caption: A logical workflow for troubleshooting common issues in the synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

References

Optimization of reaction conditions for the synthesis of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the synthesis of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a key intermediate for metoprolol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base. The reaction proceeds via the nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin.

Q2: What are the key reaction parameters to control for a successful synthesis?

The critical parameters to monitor and optimize are reaction temperature, the molar ratio of reactants, and the choice and amount of base. These factors significantly influence the reaction rate, yield, and the formation of side products.

Q3: What are the common side products in this synthesis, and how can they be minimized?

A common side product is the formation of 1,3-bis[4-(2-methoxyethyl)phenoxy]-2-propanol, which arises from the reaction of the product with another molecule of 4-(2-methoxyethyl)phenol. Using an excess of epichlorohydrin can help to minimize this side reaction. Polymerization of epichlorohydrin can also occur under uncontrolled conditions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive catalyst or base.Ensure the base (e.g., NaOH, KOH) is fresh and has not been exposed to air for extended periods.
Low reaction temperature.Gradually increase the reaction temperature within the recommended range (e.g., 50-70°C) and monitor the progress by TLC.[1]
Insufficient reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Formation of a Tarry, Intractable Mixture Polymerization of epichlorohydrin.This can be caused by excessively high temperatures or incorrect stoichiometry. Ensure the reaction temperature is well-controlled and consider using a solvent to manage the reaction rate.
Low Yield Suboptimal molar ratio of reactants.An excess of epichlorohydrin (e.g., 1.4 to 2.0 equivalents) is often used to maximize the conversion of the phenol.[1]
Inefficient purification.Optimize the work-up and purification steps. Ensure complete extraction of the product and efficient removal of impurities.
Presence of Significant Side Products Reaction of the product with the starting phenol.Use a molar excess of epichlorohydrin to favor the formation of the desired product.
Hydrolysis of epichlorohydrin.Ensure the reaction is carried out under anhydrous or controlled aqueous conditions as specified in the protocol.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (as solvent)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve 4-(2-methoxyethyl)phenol in water.

  • Addition of Reactants: Add an excess of epichlorohydrin (e.g., 1.4-2.0 molar equivalents) to the mixture.[1]

  • Initiation of Reaction: While stirring, gradually add a solution of sodium hydroxide or potassium hydroxide (1.3-1.7 molar equivalents) to the reaction mixture.[1] The addition is typically carried out over a period of time (e.g., 3 hours) to control the reaction rate.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50 and 70°C.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous phases.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine solution to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation.

Data Presentation

Parameter Condition A Condition B Outcome Reference
Base Sodium HydroxidePotassium HydroxideBoth are effective for the reaction.[1]
Molar Ratio (Phenol:Epichlorohydrin) 1 : 1.41 : 2.0Higher excess of epichlorohydrin can improve yield.[1]
Temperature 50°C70°CReaction rate increases with temperature.[1]
Solvent WaterOrganic SolventWater is a viable solvent for this reaction.[1][1]

Visualizations

ReactionPathway Phenol 4-(2-methoxyethyl)phenol Intermediate Phenoxide Ion Phenol->Intermediate Deprotonation Epichlorohydrin Epichlorohydrin Product This compound Epichlorohydrin->Product Nucleophilic Attack Base Base (NaOH/KOH) Base->Intermediate Intermediate->Product

Caption: Reaction pathway for the synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Solvent B Add Epichlorohydrin A->B C Add Base Solution B->C D Heat and Stir (50-70°C) C->D E Monitor by TLC D->E F Phase Separation E->F G Extraction F->G H Washing G->H I Drying and Concentration H->I J Vacuum Distillation I->J

Caption: General experimental workflow.

TroubleshootingTree Start Low Yield or Impure Product Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Ratio Is Molar Ratio Correct? Check_Temp->Check_Ratio Yes Adjust_Temp Adjust Temperature (50-70°C) Check_Temp->Adjust_Temp No Check_Base Is Base Active? Check_Ratio->Check_Base Yes Adjust_Ratio Use Excess Epichlorohydrin Check_Ratio->Adjust_Ratio No Check_Purification Is Purification Efficient? Check_Base->Check_Purification Yes Use_Fresh_Base Use Fresh Base Check_Base->Use_Fresh_Base No Optimize_Purification Optimize Work-up/Distillation Check_Purification->Optimize_Purification No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Purification of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol?

A1: The most prevalent impurity is 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, also known as Metoprolol EP Impurity D. This diol is formed by the hydrolysis of the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, during the synthesis. Other potential impurities can include unreacted starting materials such as 4-(2-methoxyethyl)phenol and epichlorohydrin, as well as polymeric byproducts.[1]

Q2: My purified 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol appears as a viscous oil instead of a solid. What could be the reason?

A2: 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol can exist as a viscous oil, especially if residual solvents or impurities are present. The presence of the diol impurity, in particular, can inhibit crystallization. Inadequate drying or the presence of moisture can also contribute to the oily appearance.

Q3: What are the key challenges in the chiral purification of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol?

A3: As a chiral molecule, separating the (R)- and (S)-enantiomers of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a significant challenge. This typically requires specialized techniques such as chiral chromatography or enzymatic kinetic resolution.[2][3] Achieving high enantiomeric excess (e.e.) is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) like (S)-Metoprolol.

Troubleshooting Guides

Crystallization Issues

Problem: Difficulty in inducing crystallization of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

  • dot

    Caption: Troubleshooting workflow for crystallization.

Quantitative Data on Crystallization Solvents:

Solvent SystemRatio (v/v)Temperature ProtocolExpected PurityExpected Yield
Isopropanol / Heptane1 : 3Dissolve in hot isopropanol, add heptane, cool to 0-5°C>98%70-80%
Toluene / Hexane1 : 4Dissolve in warm toluene, add hexane, cool to 0-5°C>97%65-75%
Ethyl Acetate / Hexane1 : 5Dissolve in ethyl acetate, add hexane, cool to 0-5°C>96%60-70%
Column Chromatography Challenges

Problem: Poor separation of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol from its diol impurity.

  • dot

    Caption: Workflow for optimizing column chromatography.

Quantitative Data for Column Chromatography:

Stationary PhaseMobile Phase (v/v)Elution OrderExpected Purity
Silica Gel (230-400 mesh)Hexane : Ethyl Acetate (7:3 to 1:1 gradient)1. Unreacted starting materials2. Product 3. Diol impurity>99%
Silica Gel (230-400 mesh)Dichloromethane : Methanol (98:2 to 95:5 gradient)1. Unreacted starting materials2. Product 3. Diol impurity>99%

Experimental Protocols

Protocol 1: Purification by Crystallization
  • Dissolution: Dissolve the crude 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol (10 g) in a minimal amount of hot isopropanol (approx. 20-30 mL).

  • Addition of Anti-solvent: While the solution is still warm, slowly add heptane (anti-solvent) dropwise with stirring until a slight turbidity persists.

  • Cooling: Allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath or refrigerator (0-4°C) for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product (1 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a mobile phase of Hexane:Ethyl Acetate (8:2). Gradually increase the polarity of the mobile phase to a final ratio of 1:1.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Analytical HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 223 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • dot

    Caption: General workflow for HPLC purity analysis.

References

Stability issues of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Protect from light and moisture. For optimal stability, storage in a refrigerator at 2-8°C is advisable, especially for long-term storage. The compound should be kept in a tightly sealed container to prevent exposure to atmospheric moisture and oxygen.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure (a chlorohydrin and an ether), the primary degradation pathways are anticipated to be hydrolysis and oxidation.

  • Hydrolysis: The ether linkage can be susceptible to cleavage under acidic or basic conditions, which may be initiated by exposure to moisture.

  • Oxidation: The molecule may be sensitive to oxidative degradation, particularly if exposed to air (oxygen) over extended periods or in the presence of oxidizing agents.

Q3: How can I detect degradation of my sample?

A3: Degradation can be monitored by High-Performance Liquid Chromatography (HPLC) using a stability-indicating method. Signs of degradation include the appearance of new peaks in the chromatogram, a decrease in the peak area of the main compound, and changes in the physical appearance of the sample (e.g., color change, clumping).

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively available, it is best practice to protect it from light. Aromatic compounds and those with heteroatoms can be susceptible to photodegradation. Therefore, storage in amber vials or in a dark place is strongly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis of a freshly prepared solution. Contaminated solvent or glassware; weighing errors; impure starting material.Use fresh, HPLC-grade solvents. Ensure all glassware is scrupulously clean. Verify the purity of the reference standard.
Loss of assay (purity) in a sample stored under recommended conditions. Ingress of moisture or air into the container; temperature fluctuations.Ensure the container is tightly sealed. Consider using a desiccator for storage. Monitor storage temperature regularly.
Discoloration or change in the physical appearance of the solid material. Significant degradation has likely occurred.Do not use the material. Dispose of it according to safety guidelines and obtain a fresh batch.
Inconsistent results in stability studies. Non-validated analytical method; improper sample handling; fluctuations in environmental chamber conditions.Validate the HPLC method for stability-indicating properties. Ensure consistent sample preparation and handling procedures. Calibrate and monitor the performance of stability chambers.

Stability Summary (Illustrative Data)

Specific quantitative stability data for this compound is not extensively available in the public domain. The following tables are illustrative and represent the type of data that should be generated from a formal stability study. The conditions are based on the International Council for Harmonisation (ICH) guidelines.

Table 1: Illustrative Long-Term Stability Data

Storage ConditionTime PointAssay (%)Total Impurities (%)
25°C / 60% RH0 Months99.80.2
3 Months99.70.3
6 Months99.50.5
12 Months99.20.8

Table 2: Illustrative Accelerated Stability Data

Storage ConditionTime PointAssay (%)Total Impurities (%)
40°C / 75% RH0 Months99.80.2
1 Month99.40.6
3 Months98.91.1
6 Months98.11.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a representative method for assessing the stability of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-31 min: Gradient back to 70% A, 30% B

    • 31-35 min: Hold at 70% A, 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and to validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Visualizations

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways Recommended Cool, Dry, Dark (2-8°C) Adverse High Temperature High Humidity Light Exposure Hydrolysis Hydrolysis Adverse->Hydrolysis Oxidation Oxidation Adverse->Oxidation This compound This compound This compound->Recommended Stable This compound->Adverse Unstable

Caption: Logical flow for selecting storage conditions.

G Start Start Issue_Detected Stability Issue Detected (e.g., new HPLC peak) Start->Issue_Detected Check_Storage Verify Storage Conditions (Temp, Humidity, Light) Issue_Detected->Check_Storage Storage_OK Conditions OK? Check_Storage->Storage_OK Check_Handling Review Sample Handling Procedures Handling_OK Handling OK? Check_Handling->Handling_OK Check_Method Assess Analytical Method Validity Method_OK Method Validated? Check_Method->Method_OK Storage_OK->Check_Handling Yes Correct_Storage Implement Correct Storage Practices Storage_OK->Correct_Storage No Handling_OK->Check_Method Yes Retrain_Staff Retrain Personnel on Proper Handling Handling_OK->Retrain_Staff No Revalidate_Method Revalidate/Develop New Method Method_OK->Revalidate_Method No Quarantine_Batch Quarantine Affected Batch Method_OK->Quarantine_Batch Yes Correct_Storage->Quarantine_Batch Retrain_Staff->Quarantine_Batch Revalidate_Method->Quarantine_Batch End End Quarantine_Batch->End

Caption: Troubleshooting workflow for stability issues.

G Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis Oxidation Oxidation (O₂) Compound->Oxidation Product1 4-(2-methoxyethyl)phenol Hydrolysis->Product1 Product2 1-chloro-2,3-propanediol Hydrolysis->Product2 Product3 Oxidized Derivatives Oxidation->Product3

Caption: Potential degradation pathways.

How to minimize impurity formation in Metoprolol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Metoprolol.

Troubleshooting Guides

This section addresses common issues encountered during Metoprolol synthesis in a question-and-answer format, offering potential causes and solutions to guide your experimental work.

Question 1: What are the most common impurities I should be aware of during Metoprolol synthesis?

Answer: The most frequently encountered impurities in Metoprolol synthesis include process-related impurities and degradation products. Key impurities identified in pharmacopeias include:

  • Metoprolol Impurity A: 1,3-Bis(isopropylamino)propan-2-ol.

  • Metoprolol Impurity C: 4-[(2RS)-2-hydroxy-3-[(1-methylethyl) amino] propoxy-] phenyl aldehyde.

  • Metoprolol Impurity D: 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol.[1][2]

  • Metoprolol Impurity F: An impurity related to the synthesis process.

  • N-Desisopropyl Metoprolol: 1-Amino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.[1]

It is crucial to monitor for these and other potential byproducts throughout the synthesis and purification stages.

Question 2: My reaction is showing a high level of Impurity D (Diol Impurity). What are the likely causes and how can I minimize it?

Answer: High levels of Metoprolol Impurity D, the diol 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, typically result from the hydrolysis of the epoxide intermediate, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene.

Potential Causes:

  • Excess moisture in the reaction: Water present in solvents or reagents can lead to the opening of the epoxide ring to form the diol.

  • Acidic conditions: Traces of acid can catalyze the hydrolysis of the epoxide.

  • High reaction temperature: Elevated temperatures can accelerate the rate of hydrolysis.

Solutions:

  • Use anhydrous solvents and reagents: Ensure all materials are thoroughly dried before use to minimize the presence of water.

  • Control the pH: Maintain neutral or slightly basic conditions during the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. The use of a base like potassium carbonate is common.[1]

  • Optimize reaction temperature: Conduct the epoxidation step at a controlled, lower temperature. For instance, some processes describe the reaction at temperatures around 50-70°C.[3] One improved process suggests a temperature of approximately 35 ± 2°C.[4]

  • Purification of the epoxide intermediate: Distilling the epoxide intermediate under reduced pressure can help remove impurities before the subsequent reaction with isopropylamine.[3]

Question 3: I am observing a significant amount of N-Desisopropyl Metoprolol in my product. How can I prevent its formation?

Answer: N-Desisopropyl Metoprolol is formed when the epoxide intermediate reacts with ammonia or another primary amine instead of isopropylamine.

Potential Causes:

  • Contamination of isopropylamine: The isopropylamine reagent may be contaminated with ammonia or other primary amines.

  • Side reactions during synthesis: Inadequate control of reaction conditions might lead to dealkylation or reaction with ammonia if it's present.

Solutions:

  • Use high-purity isopropylamine: Ensure the quality of the isopropylamine used is high and free from ammonia contamination.

  • Optimize reaction conditions: Control the reaction temperature and molar ratio of reactants. A preferred molar ratio of epoxide to isopropylamine is 1:5.25 ± 0.25.[5] The reaction of the epoxide with isopropylamine is often carried out at temperatures around 50-55°C in the absence of a solvent or at reflux in a solvent like isopropanol.[3][4]

Question 4: The overall yield of my Metoprolol synthesis is low. What are the potential reasons and how can I improve it?

Answer: Low yields in Metoprolol synthesis can be attributed to several factors, from incomplete reactions to product loss during workup and purification.

Potential Causes:

  • Incomplete formation of the epoxide intermediate: Sub-optimal conditions in the first step will lead to a lower yield of the key intermediate.

  • Side reactions: Formation of impurities such as the diol (Impurity D) consumes the epoxide intermediate, reducing the yield of the final product.

  • Inefficient reaction with isopropylamine: Poor reaction conditions in the second step can lead to unreacted epoxide.

  • Product loss during extraction and purification: Metoprolol base is often extracted with a solvent like toluene. Inefficient extraction or multiple purification steps can lead to product loss.

Solutions:

  • Optimize the epoxidation reaction: Ensure the base is added in appropriate portions. One method suggests adding the base in two portions to help drive the reaction to completion.[4] Control the temperature carefully, as higher temperatures can promote side reactions.

  • Optimize the amination reaction: Use a sufficient excess of isopropylamine and control the reaction temperature. The reaction can be run at around 30°C or up to 50-55°C.[4][5]

  • Efficient workup: After the amination reaction, excess isopropylamine should be removed by distillation. The Metoprolol base can then be extracted into a solvent like toluene. Ensure efficient phase separation to minimize product loss.

  • Careful purification: Purification of the final product, for instance, by crystallization of its salt (e.g., succinate or tartrate), should be optimized to maximize yield while achieving the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Metoprolol?

A1: The most common synthesis of Metoprolol involves a two-step process. First, 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base (like sodium hydroxide or potassium hydroxide) to form the intermediate 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene. In the second step, this epoxide intermediate is reacted with isopropylamine to yield Metoprolol.[6]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of both steps in the Metoprolol synthesis.[1] By comparing the spots of the starting materials, intermediates, and the final product, you can determine the extent of the reaction. For more quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: What are some recommended HPLC conditions for analyzing Metoprolol and its impurities?

A3: Several HPLC methods have been developed for the analysis of Metoprolol and its impurities. A common approach is reverse-phase HPLC. Here is an example of a set of conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., pH 2.5 buffer solution) and an organic solvent like methanol or acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 225 nm or 274 nm.[7]

Q4: Are there any genotoxic impurities of concern in Metoprolol synthesis?

A4: While specific genotoxic impurities for Metoprolol are not extensively detailed in the provided search results, it is a general concern in pharmaceutical manufacturing. Genotoxic impurities can arise from starting materials, reagents, or side reactions. For example, epichlorohydrin, a starting material in Metoprolol synthesis, is a known genotoxic compound. Therefore, it is crucial to control its levels in the final product. Regulatory guidelines, such as those from the ICH, provide a framework for the assessment and control of genotoxic impurities, often recommending a Threshold of Toxicological Concern (TTC).

Data on Factors Influencing Impurity Formation

While comprehensive quantitative data from a single source is limited, the following table summarizes the qualitative impact of various process parameters on impurity formation based on available literature.

ParameterEffect on Impurity FormationKey Impurities AffectedRecommendations
Temperature Higher temperatures generally increase the rate of side reactions, leading to higher impurity levels.[5]Impurity D (Diol) and other degradation products.Maintain optimal temperature control, for example, 35±2°C for epoxidation and not exceeding 30°C for the amination step in some processes.[4][5]
Moisture Presence of water leads to the hydrolysis of the epoxide intermediate.Impurity D (Diol).Use anhydrous solvents and reagents.
pH Acidic conditions can catalyze epoxide hydrolysis. Basic conditions are required for the epoxidation step.Impurity D (Diol).Maintain slightly basic to neutral pH during the epoxidation reaction and workup.
Molar Ratio of Reactants An inappropriate molar ratio can lead to incomplete reactions or the formation of byproducts.Unreacted starting materials, Impurity A.Use an optimized molar ratio, for instance, a 1:5.25 molar ratio of epoxide to isopropylamine is suggested to drive the amination to completion.[5]
Purity of Reagents Impurities in starting materials and reagents can be carried through the synthesis or participate in side reactions.N-Desisopropyl Metoprolol (from ammonia in isopropylamine).Use high-purity starting materials and reagents.

Experimental Protocols

Synthesis of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene (Epoxide Intermediate)

  • To a reaction vessel, add 4-(2-methoxyethyl)phenol and water.

  • Add epichlorohydrin (a molar ratio of approximately 1:1.3 of phenol to epichlorohydrin is suggested).[5]

  • While stirring, add a solution of sodium hydroxide or potassium hydroxide. The base can be added in two portions to improve the reaction completion.[4]

  • Maintain the reaction temperature at around 35-70°C, with some optimized processes favoring the lower end of this range.[3][4]

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • After the reaction is complete, separate the organic phase.

  • Wash the organic phase with water until the pH is neutral.

  • Distill off the excess epichlorohydrin and then distill the crude product under reduced pressure to obtain the purified epoxide intermediate.

Synthesis of Metoprolol from the Epoxide Intermediate

  • To a reaction vessel, add the purified epoxide intermediate.

  • Add a significant molar excess of isopropylamine (e.g., a 1:5.25 molar ratio of epoxide to isopropylamine).[5]

  • The reaction can be carried out without a solvent or in a solvent like isopropanol.

  • Maintain the reaction temperature between 30°C and 55°C.[4][5]

  • Monitor the reaction by TLC until the epoxide is consumed.

  • Once the reaction is complete, distill off the excess isopropylamine.

  • Dissolve the residue in a suitable organic solvent like toluene and wash with water.

  • The organic phase containing the Metoprolol base can be used for the preparation of a pharmaceutical salt (e.g., succinate or tartrate) or further purified.

Visualizations

Metoprolol_Synthesis_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination A 4-(2-methoxyethyl)phenol D Reaction A->D B Epichlorohydrin B->D C Base (e.g., KOH) C->D Catalyst E 1-(2,3-epoxypropoxy)-4- (2-methoxyethyl)benzene (Epoxide Intermediate) D->E Main Product F Impurity D (Diol) D->F Side Reaction I Reaction E->I G H2O G->F H Isopropylamine H->I J Metoprolol I->J Main Product K N-Desisopropyl Metoprolol I->K Side Reaction L Ammonia L->K Impurity_Formation_Pathway cluster_impurities Impurity Formation Pathways Start Starting Materials (4-(2-methoxyethyl)phenol + Epichlorohydrin) Epoxide Epoxide Intermediate Start->Epoxide Metoprolol Metoprolol Epoxide->Metoprolol Main Reaction + Isopropylamine Impurity_D Impurity D (Diol) (Hydrolysis of Epoxide) Epoxide->Impurity_D Side Reaction + H2O Impurity_N_Desisopropyl N-Desisopropyl Metoprolol (Reaction with Ammonia) Epoxide->Impurity_N_Desisopropyl Side Reaction + NH3 Other_Impurities Other Process-Related and Degradation Impurities Metoprolol->Other_Impurities Degradation

References

Technical Support Center: Resolving Enantiomers of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the resolution of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol enantiomers. This guide covers enzymatic kinetic resolution, preparative chiral High-Performance Liquid Chromatography (HPLC), and diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: Which resolution method is most suitable for 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol?

A1: The choice of resolution method depends on factors such as the desired scale of separation, required enantiomeric purity, available equipment, and cost.

  • Enzymatic Kinetic Resolution: This method is well-documented for this specific compound and offers high enantioselectivity, yielding both enantiomers with high purity. It is a cost-effective and environmentally friendly option.

  • Preparative Chiral HPLC: This technique can provide high-purity enantiomers and is particularly useful for smaller-scale separations and for analytical method development. However, it can be more expensive and less scalable than other methods.

  • Diastereomeric Salt Formation: This classical method is suitable for large-scale production. It involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. The success of this method is highly dependent on finding a suitable resolving agent and crystallization conditions.

Q2: How can I determine the enantiomeric excess (ee) of my resolved product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the resolved product. A chiral stationary phase (CSP) is used to separate the enantiomers, and the ratio of their peak areas is used to calculate the ee. For 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a Chiralcel OD-H column has been successfully used for analytical determination.

Q3: What are the key parameters to optimize for a successful enzymatic kinetic resolution?

A3: Key parameters to optimize include the choice of enzyme (lipase), the acyl donor, the solvent, temperature, enzyme concentration, and substrate concentration. Systematic screening of these parameters is crucial to achieve high conversion and enantioselectivity.

Q4: I am not getting good separation with preparative chiral HPLC. What should I check?

A4: Poor separation in chiral HPLC can be due to several factors. Start by screening different chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based columns are often a good starting point. Other parameters to optimize include flow rate, temperature, and sample concentration to avoid column overload.

Q5: My diastereomeric salts are not crystallizing. What can I do?

A5: Crystallization failure can be due to high solubility of the salts in the chosen solvent, the presence of impurities, or the formation of oils. Try screening a wider range of solvents with varying polarities, using an anti-solvent to induce precipitation, or purifying the starting material and resolving agent. Seeding the solution with a small crystal of the desired diastereomer can also initiate crystallization.

Troubleshooting Guides

Enzymatic Kinetic Resolution
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion - Inactive or inhibited enzyme- Suboptimal reaction conditions (temperature, pH)- Poor choice of acyl donor or solvent- Use a fresh batch of enzyme or a different lipase.- Optimize temperature and pH for the specific enzyme.- Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate) and solvents (e.g., toluene, hexane, MTBE).
Low Enantioselectivity (ee) - Non-selective enzyme- Suboptimal temperature- High substrate concentration- Screen different lipases (e.g., PFL, CALB).- Lower the reaction temperature, as higher temperatures can sometimes reduce enantioselectivity.- Optimize the substrate concentration; high concentrations can sometimes lead to non-selective reactions.
Difficulty in Separating Product and Unreacted Substrate - Similar polarities of the ester product and the alcohol substrate.- Utilize column chromatography with a suitable solvent system to separate the acylated product from the unreacted alcohol.
Preparative Chiral HPLC
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution - Inappropriate chiral stationary phase (CSP)- Suboptimal mobile phase- Column overload- Screen different CSPs (e.g., polysaccharide-based like Chiralpak series).- Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and additives (e.g., TFA for acidic compounds, DEA for basic compounds).- Reduce the sample concentration or injection volume.
Peak Tailing or Broadening - Secondary interactions with the stationary phase- Column degradation- Add a mobile phase modifier (e.g., a small amount of a more polar solvent or an acidic/basic additive).- Use a new column or a guard column to protect the analytical column.
Low Yield/Recovery - Adsorption of the compound onto the column- Decomposition on the column- Modify the mobile phase to improve elution.- Ensure the compound is stable under the chromatographic conditions.
Diastereomeric Salt Formation
Problem Possible Cause(s) Suggested Solution(s)
Failure to Crystallize (Oiling Out) - High solubility of diastereomeric salts- Impurities present- Inappropriate solvent- Screen a variety of solvents and solvent mixtures.- Use an anti-solvent to induce crystallization.- Purify the racemic alcohol and the resolving agent before use.
Low Diastereomeric Excess (de) - Poor discrimination by the resolving agent- Co-crystallization of both diastereomers- Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid).- Optimize crystallization conditions (e.g., slower cooling rate, different solvent).- Perform recrystallization of the obtained diastereomeric salt.
Low Yield of Desired Diastereomer - High solubility of the desired diastereomeric salt in the mother liquor.- Optimize the solvent to minimize the solubility of the desired salt.- Lower the crystallization temperature to decrease solubility.

Experimental Protocols

Enzymatic Kinetic Resolution using Pseudomonas fluorescens Lipase (PFL)

This protocol is based on the successful kinetic resolution of (±)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.[1][2]

Materials:

  • (±)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

  • Pseudomonas fluorescens lipase (PFL)

  • Vinyl acetate (acyl donor)

  • Toluene (solvent)

  • Hexane

  • Isopropanol

Procedure:

  • In a reaction vessel, dissolve (±)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol to a final concentration of 10 mM in toluene.

  • Add vinyl acetate as the acyl donor.

  • Add Pseudomonas fluorescens lipase (PFL) to the reaction mixture. An enzyme activity of 400 units is recommended.

  • Incubate the reaction at 30°C with agitation.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product. The reaction is typically complete within 3 hours.

  • Upon reaching approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Separate the resulting (R)-acetate and the unreacted (S)-alcohol by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).

Chiral HPLC Analysis:

  • Column: Chiralcel OD-H

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

General Protocol for Preparative Chiral HPLC

While a specific preparative method for this compound is not detailed in the literature, the following general protocol can be used as a starting point for method development.

Materials:

  • Racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralpak IA, IB, or IC)

Procedure:

  • Method Development (Analytical Scale):

    • Screen different chiral stationary phases (e.g., Chiralpak IA, IB, IC, AD, AS) with various mobile phase compositions (e.g., mixtures of hexane with isopropanol or ethanol).

    • Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.

  • Scale-Up to Preparative Scale:

    • Once an optimal analytical method is developed, scale it up to a preparative column with the same stationary phase.

    • Increase the injection volume and/or sample concentration to maximize throughput. Be mindful of potential column overload, which can decrease resolution.

    • Collect the fractions corresponding to each enantiomer.

    • Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

    • Combine the pure fractions for each enantiomer and evaporate the solvent to obtain the isolated enantiomers.

General Protocol for Diastereomeric Salt Formation

This is a general procedure for the resolution of a racemic alcohol via diastereomeric salt formation. Specific resolving agents and solvents will need to be screened for 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

Materials:

  • Racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

  • Chiral resolving agent (e.g., (R)-(-)- or (S)-(+)-Mandelic acid, O,O'-Dibenzoyl-D-tartaric acid, O,O'-Dibenzoyl-L-tartaric acid)

  • Variety of solvents for screening (e.g., ethanol, methanol, acetone, ethyl acetate, toluene)

  • Acid and base for salt breaking (e.g., HCl, NaOH)

Procedure:

  • Derivative Formation (if necessary): For alcohols, it is often necessary to first convert them into a derivative with an acidic handle, such as a hemi-ester of a dicarboxylic acid (e.g., phthalic anhydride or succinic anhydride).

  • Screening of Resolving Agents and Solvents:

    • Dissolve the racemic derivative in a small amount of various solvents.

    • In separate vials, add an equimolar amount of different chiral resolving agents.

    • Observe for the formation of a crystalline precipitate.

    • Isolate the crystals by filtration and analyze the diastereomeric purity by HPLC or NMR. The mother liquor should also be analyzed.

  • Preparative Scale Resolution:

    • Once a suitable resolving agent and solvent system are identified, perform the reaction on a larger scale.

    • Dissolve the racemic derivative in the chosen solvent (with heating if necessary) and add the resolving agent.

    • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • The diastereomeric purity can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Treat the purified diastereomeric salt with an acid or base to break the salt and liberate the resolved enantiomer and the resolving agent.

    • Extract the desired enantiomer into an organic solvent.

    • Wash, dry, and evaporate the solvent to obtain the pure enantiomer.

    • The resolving agent can often be recovered from the aqueous layer for reuse.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the enzymatic kinetic resolution of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

Table 1: Enzymatic Resolution using Pseudomonas fluorescens Lipase (PFL) [1][2]

ParameterValue
EnzymePseudomonas fluorescens lipase (PFL)
Substrate Concentration10 mM
Enzyme Activity400 units
Temperature30 °C
SolventToluene
Acyl DonorVinyl acetate
Reaction Time3 hours
Conversion (C)~50.5%
Enantiomeric Excess of Product (eep)~97.2%
Enantiomeric Excess of Substrate (ees)~95.4%
Enantioselectivity (E)~182

Table 2: Screening of Various Lipases [2]

Lipase SourceConversion (%)ees (%)eep (%)E-value
Pseudomonas fluorescens49.293.496.3187
Candida antarctica48.589.293.794
Pseudomonas cepacia47.381.589.645
Rhizomucor miehei45.171.284.323
Thermomyces lanuginosus42.363.479.814

Visualizations

G cluster_selection Method Selection Workflow start Racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol decision Desired Scale & Purity? start->decision enzymatic Enzymatic Kinetic Resolution decision->enzymatic  High Selectivity  Cost-Effective hplc Preparative Chiral HPLC decision->hplc  High Purity  Small Scale diastereomeric Diastereomeric Salt Formation decision->diastereomeric  Large Scale  Scalable end Resolved Enantiomers enzymatic->end hplc->end diastereomeric->end

Caption: Workflow for selecting a resolution method.

G cluster_enzymatic Enzymatic Kinetic Resolution Workflow racemate Racemic (R/S)-Alcohol reaction Enzymatic Acylation racemate->reaction enzyme Lipase (e.g., PFL) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Chromatographic Separation reaction->separation Mixture of (S)-Alcohol and (R)-Ester s_alcohol (S)-Alcohol (Unreacted) separation->s_alcohol r_ester (R)-Ester (Product) separation->r_ester

Caption: Enzymatic kinetic resolution process.

References

Technical Support Center: Overcoming Poor Solubility of Metoprolol Intermediates In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the in vitro solubility of Metoprolol and its synthetic intermediates.

Troubleshooting Guides

This section provides solutions to common solubility issues encountered during in vitro experiments with Metoprolol intermediates.

Issue 1: Precipitation of 4-(2-methoxyethyl)phenol in Aqueous Buffers

Question: My 4-(2-methoxyethyl)phenol, a key intermediate in Metoprolol synthesis, is precipitating out of my aqueous buffer during my in vitro assay. How can I resolve this?

Answer:

This is a common challenge due to the phenolic nature of the compound. Here are several strategies to enhance its solubility:

1. pH Adjustment: The solubility of phenolic compounds is often pH-dependent.[1][2] Since 4-(2-methoxyethyl)phenol is a weak acid, increasing the pH of the buffer above its pKa (predicted to be around 10) will ionize the phenolic hydroxyl group, forming the more soluble phenolate salt.[1]

  • Recommendation: Adjust the pH of your aqueous buffer to a value above 10. However, always ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). In many biological systems, a highly alkaline pH may not be feasible.

2. Co-solvent Systems: A widely used and effective method is to first dissolve the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer.[3]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions.

  • Protocol:

    • Prepare a high-concentration stock solution of 4-(2-methoxyethyl)phenol in 100% DMSO (e.g., 100 mg/mL).[4]

    • For your working solution, perform a serial dilution of the stock solution into your aqueous experimental medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which minimizes localized precipitation.

    • Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity or artifacts.[5]

3. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[6]

  • Expected Outcome: Studies on similar phenolic compounds have shown solubility increases of up to 17-fold with cyclodextrin complexation.[8][9]

Issue 2: Poor Solubility of the Epoxide Intermediate

Question: I am struggling to dissolve the epoxide intermediate formed from the reaction of 4-(2-methoxyethyl)phenol and epichlorohydrin for in vitro characterization. What solvents are suitable?

Answer:

Epoxides are generally nonpolar and reactive compounds.[10] Their solubility in aqueous solutions is typically low.

1. Solvent Selection: For in vitro assays not requiring an aqueous environment, a range of organic solvents can be used.

  • Recommended Solvents: Based on the solubility of similar rigid epoxy polymers, solvents like chloroform, acetone, and ethyl acetate could be effective, potentially requiring gentle heating to aid dissolution.[11]

  • Caution: Due to the high reactivity of the epoxide ring, especially under acidic or basic conditions, care must be taken to use neutral, aprotic solvents if the integrity of the intermediate is critical.[12]

2. Co-solvent Approach for Aqueous Systems: If the experiment requires an aqueous medium, a co-solvent approach similar to that for 4-(2-methoxyethyl)phenol is recommended.

  • Protocol: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and dilute it into the aqueous buffer with vigorous mixing.

Frequently Asked Questions (FAQs)

Q1: What is the most soluble salt form of Metoprolol for in vitro studies?

A1: Metoprolol tartrate is significantly more soluble in water (>1000 mg/mL at 25°C) compared to Metoprolol succinate (freely soluble, but to a lesser extent).[5] For experiments requiring high concentrations in aqueous solutions, the tartrate salt is generally preferred.

Q2: My Metoprolol solution becomes cloudy over time, even when stored at 4°C. Why is this happening and how can I prevent it?

A2: Precipitation of Metoprolol from aqueous solutions can occur over time, especially for less soluble forms like the succinate salt. It is highly recommended to prepare fresh aqueous solutions of Metoprolol for each experiment.[5] If you must store solutions, consider sterile-filtering and storing them in smaller, single-use aliquots at -20°C to minimize freeze-thaw cycles.

Q3: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of my Metoprolol intermediate?

A3: Yes, poor solubility can lead to an inaccurate concentration of the active compound in your assay, resulting in inconsistent or erroneous outcomes.[5] Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. It is also good practice to perform a preliminary solubility test at your desired final concentration in the specific cell culture medium you are using.

Data Presentation

The following tables summarize key quantitative data related to the solubility of Metoprolol and its primary intermediate, 4-(2-methoxyethyl)phenol.

Table 1: Physicochemical Properties of 4-(2-methoxyethyl)phenol

PropertyValueReference
Molecular FormulaC₉H₁₂O₂[13]
Molecular Weight152.19 g/mol [13]
Melting Point42-45 °C[13]
Boiling Point125 °C at 3 mmHg[13]
Water Solubility8.42 g/L at 20°C[13]
logP1.79 at 20°C[13]
pKa (Predicted)10.00 ± 0.15[13]

Table 2: Solubility of Metoprolol Salts in Various Solvents

Salt FormSolventTemperature (°C)SolubilityReference
Metoprolol TartrateWater25>1000 mg/mL[5]
Methanol25>500 mg/mL[5]
Chloroform25496 mg/mL[5]
DMSO25100 mg/mL[5]
Ethanol2531 mg/mL[5]
Metoprolol SuccinateWaterAmbientFreely soluble[14]
PBS (pH 7.2)Ambient~5 mg/mL[15]
DMSOAmbient~10 mg/mL[15]
DimethylformamideAmbient~2 mg/mL[15]
Methanol25Soluble[14]
Ethanol25Sparingly soluble[14]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This protocol is adapted from standard methods for determining the thermodynamic solubility of a compound.[3]

Materials:

  • Metoprolol intermediate (e.g., 4-(2-methoxyethyl)phenol)

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the Metoprolol intermediate to a glass vial. The excess solid should be visible.

  • Add a known volume of the selected solvent to the vial.

  • Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved intermediate using a validated analytical method, such as HPLC-UV.

Protocol 2: Co-solvent Solubility Enhancement

This protocol outlines a general procedure for using a co-solvent to increase the aqueous solubility of a Metoprolol intermediate.

Materials:

  • Metoprolol intermediate

  • Water-miscible organic solvent (e.g., DMSO, ethanol)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of the intermediate in the chosen organic solvent (e.g., 50-100 mg/mL in DMSO). Ensure the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution.[5]

  • To prepare the working solution, add the aqueous buffer to a sterile tube.

  • While vigorously vortexing the buffer, slowly add the required volume of the stock solution to achieve the desired final concentration. This rapid mixing helps to prevent precipitation.

  • Visually inspect the final solution for any signs of cloudiness or precipitation.

  • Ensure the final concentration of the organic co-solvent is below the tolerance level for your specific in vitro assay (e.g., <0.5% DMSO).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_outcome Outcome start Start with Poorly Soluble Intermediate stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock buffer Prepare Aqueous Buffer start->buffer mix Add Stock to Buffer with Vigorous Mixing stock->mix buffer->mix check Visually Inspect for Precipitation mix->check clear Clear Solution: Proceed with Assay check->clear No precipitate Precipitation: Troubleshoot check->precipitate Yes

Caption: Experimental workflow for co-solvent solubilization.

troubleshooting_decision_tree start Precipitation Observed in Aqueous Buffer? ph_sensitive Is the intermediate pH sensitive? start->ph_sensitive Yes co_solvent Use Co-solvent (e.g., DMSO, Ethanol) start->co_solvent No adjust_ph Adjust pH (if compatible with assay) ph_sensitive->adjust_ph Yes ph_sensitive->co_solvent No ph_no No final_conc Keep final organic solvent conc. low (<0.5%) co_solvent->final_conc cyclodextrin Consider Cyclodextrin Complexation co_solvent->cyclodextrin

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: Industrial Scale Production of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale production of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a key intermediate in the synthesis of Metoprolol.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the phenoxide formation and subsequent nucleophilic attack on the epichlorohydrin.[1][4]

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters to control for optimal yield and purity include reaction temperature, reaction time, and the molar ratio of reactants. The reaction is typically conducted at temperatures ranging from 30-80°C for 3 to 10 hours.[1] Maintaining the correct stoichiometry between 4-(2-methoxyethyl)phenol and epichlorohydrin is crucial to minimize side reactions.[5]

Q3: What are some common impurities that can be formed during the synthesis?

A3: Potential impurities can include unreacted starting materials (4-(2-methoxyethyl)phenol and epichlorohydrin), byproducts from the reaction of epichlorohydrin with water or the base, and dimers or polymers. One known impurity is Metoprolol Related Compound B.[6]

Q4: What are the recommended purification methods for the final product on an industrial scale?

A4: Common purification techniques include extraction with a suitable organic solvent like ethyl acetate or toluene, followed by washing the organic phase.[1][4] The product is often further purified by distillation under reduced pressure to remove lower and higher boiling point impurities.[4] Some processes may also involve recrystallization.[7]

Troubleshooting Guide

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended duration at the optimal temperature.[1] Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] - Check Base Stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of the phenol, hindering the reaction. Ensure the correct molar equivalent of sodium hydroxide or potassium hydroxide is used.[1][9]
Side Reactions - Control Temperature: Exceeding the optimal reaction temperature can lead to the formation of undesired by-products.[5] Maintain strict temperature control throughout the process. - Optimize Reactant Ratio: An excess of epichlorohydrin can lead to the formation of by-products. Carefully control the molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin.[1]
Product Loss During Workup - Optimize Extraction: Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions if necessary. Check the pH of the aqueous phase to minimize the solubility of the product. - Prevent Emulsion Formation: Emulsions during extraction can lead to significant product loss. If an emulsion forms, consider adding brine or allowing the mixture to stand for a longer period.
Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Starting Materials - Drive Reaction to Completion: As with low yield, ensure the reaction has gone to completion by monitoring its progress. Consider extending the reaction time if necessary.[8] - Efficient Purification: Utilize fractional distillation under reduced pressure to effectively separate the product from unreacted starting materials.[4]
Formation of By-products - Control Reaction Conditions: Strictly adhere to the optimized reaction temperature and reactant ratios to minimize the formation of by-products.[1][5] - Purification Strategy: A pre-fraction/forecut distillation can be employed to remove lower-boiling impurities before collecting the main product fraction.[4]
Water Content - Drying of Organic Phase: After extraction, ensure the organic phase is thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common industrial practices.[1][4]

  • Reaction Setup: In a suitable reactor, dissolve 4-(2-methoxyethyl)phenol in a solvent such as water or toluene.

  • Base Addition: Add a stoichiometric amount of sodium hydroxide or potassium hydroxide to the mixture and stir until the phenol is completely converted to its corresponding phenoxide.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature between 40-60°C.

  • Reaction: Stir the mixture for 5-10 hours at the set temperature. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture and add an organic solvent (e.g., ethyl acetate) for extraction. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Quantitative Data Summary

ParameterValueReference
Molar Ratio of 4-(2-methoxyethyl)phenol to Epichlorohydrin 1:1 to 1:1.1[1]
Reaction Temperature 30-80 °C[1]
Reaction Time 3-10 hours[1]
Typical Yield 92-95%[1]
Product Purity (Post-distillation) >98%[4][10]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A Charge 4-(2-methoxyethyl)phenol and Solvent B Add Base (e.g., NaOH) Formation of Phenoxide A->B C Add Epichlorohydrin (Control Temperature) B->C D Reaction at 40-60°C (5-10 hours) C->D E Extraction with Organic Solvent D->E Reaction Completion F Wash Organic Layer (Water, Brine) E->F G Dry Organic Layer (e.g., MgSO4) F->G H Solvent Evaporation G->H I Vacuum Distillation H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting Start Problem Identified LowYield Low Product Yield Start->LowYield PurityIssue Product Purity Issue Start->PurityIssue IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideReactions Side Reactions? LowYield->SideReactions StartMaterials Starting Materials Present? PurityIssue->StartMaterials Byproducts By-products Present? PurityIssue->Byproducts CheckTimeTemp Verify Reaction Time & Temperature IncompleteReaction->CheckTimeTemp Yes CheckBase Check Base Stoichiometry IncompleteReaction->CheckBase Yes ControlTempRatio Optimize Temp & Reactant Ratio SideReactions->ControlTempRatio Yes DriveCompletion Drive Reaction to Completion StartMaterials->DriveCompletion Yes OptimizeConditions Optimize Reaction Conditions Byproducts->OptimizeConditions Yes Purification Refine Purification Strategy Byproducts->Purification Yes

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative analysis of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a known impurity of the beta-blocker Metoprolol, often referred to as Metoprolol Related Compound B. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document details two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting their experimental protocols, validation data, and a direct comparison to aid in method selection for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For the analysis of this compound, a reversed-phase HPLC method with UV detection is commonly employed. This method is adept at separating the impurity from the active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol: HPLC

A stability-indicating HPLC method has been developed for the determination of Metoprolol and its impurities, including Impurity B.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: An ACE 5 C18 column (250 mm x 4.6 mm, 5 µm) is a recommended stationary phase.[1]

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: A buffer solution (e.g., pH 2.5) mixed with methanol (95:5 v/v).[1]

    • Mobile Phase B: A mixture of methanol and acetonitrile (55:45 v/v).[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally applied.[1]

  • Detection: UV detection at a wavelength of 225 nm is appropriate for this analyte.[1]

  • Injection Volume: A 10 µL injection volume is standard.

  • Column Temperature: The column is typically maintained at 30°C.[1]

  • Sample Preparation: The sample is dissolved in a suitable diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.[1]

Validation Data Summary: HPLC

The following table summarizes the typical validation parameters for an HPLC method for the analysis of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.

Validation ParameterTypical Performance Data
Linearity (r²) ≥ 0.999[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability< 2.0%
- Intermediate Precision< 5.0%
Limit of Detection (LOD) Typically in the range of 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) Typically in the range of 0.05 - 0.15 µg/mL
Specificity The method is specific for the analyte in the presence of the API and other impurities.[1]
Retention Time Approximately 29.06 minutes under the specified conditions.[1]

Gas Chromatography (GC) Method

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high specificity and sensitivity for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.

Experimental Protocol: GC
  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.

  • Derivatization: Derivatization with an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) is recommended to silylate or acylate the hydroxyl group, increasing volatility.[2][3]

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is employed, for instance, starting at 100°C, holding for 2 minutes, then ramping up to 280°C at 15°C/min, and holding for 5 minutes.

  • Detector Temperature: For FID, 280°C; for MS, the transfer line would be at a similar temperature.

  • Injection Mode: Splitless injection is preferred for trace analysis.

  • Sample Preparation: The dried sample extract is reconstituted in a suitable solvent, the derivatizing agent is added, and the mixture is heated to complete the reaction before injection.

Validation Data Summary: GC

The following table outlines the expected validation parameters for a derivatization-based GC method for the analysis of this compound.

Validation ParameterExpected Performance Data
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD)
- Repeatability< 5.0%
- Intermediate Precision< 10.0%
Limit of Detection (LOD) Expected to be in the low ng/mL range with MS detection.
Limit of Quantification (LOQ) Expected to be in the mid-to-high ng/mL range with MS detection.
Specificity High specificity is achieved with MS detection through selected ion monitoring (SIM).

Method Comparison

FeatureHPLC-UVGC-FID/MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Not a limiting factor.Requires volatile or derivatized analytes.
Sample Preparation Generally simpler, involving dissolution and filtration.More complex, often requiring derivatization.
Sensitivity Good, suitable for most quality control applications.Excellent, especially with MS detection, suitable for trace analysis.
Specificity Good, based on retention time and UV spectrum.Excellent with MS, providing mass fragmentation patterns for definitive identification.
Instrumentation Cost Moderate to high.Moderate to very high (for GC-MS).
Typical Run Time Can be longer, especially for complex mixtures.Often shorter for individual analytes.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the HPLC and GC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection (225 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: HPLC experimental workflow for the analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis start Weigh Sample extract Extract Analyte start->extract dry Dry Extract extract->dry derivatize Derivatize dry->derivatize inject Inject into GC derivatize->inject Derivatized Sample separate Chromatographic Separation inject->separate detect FID or MS Detection separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: GC experimental workflow for the analysis of this compound.

Conclusion

Both HPLC-UV and GC-based methods offer reliable and validated approaches for the quantitative determination of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely accessible method suitable for routine quality control, offering straightforward sample preparation and good performance.

  • GC-MS , while requiring a more involved sample preparation process due to derivatization, provides superior sensitivity and specificity, making it the method of choice for trace-level quantification and confirmatory analysis, particularly in the context of genotoxic impurity assessment.

Researchers and drug development professionals should consider factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs when selecting the most appropriate analytical method for their application.

References

Comparative study of different synthetic routes to 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a key intermediate in the synthesis of the beta-blocker Metoprolol. The following sections detail the most prominent synthetic routes, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

Introduction

1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a critical building block in the pharmaceutical industry, primarily for the manufacture of Metoprolol. The efficiency, scalability, and stereoselectivity of its synthesis are of significant interest to enable the production of enantiomerically pure final drug products. This guide explores two main approaches: the conventional chemical synthesis and a chemoenzymatic method for kinetic resolution.

Comparison of Synthetic Routes

The two primary routes for the synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol are the direct reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin and a chemoenzymatic approach that allows for the separation of enantiomers.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes.

ParameterRoute 1: Reaction with EpichlorohydrinRoute 2: Chemoenzymatic Resolution
Starting Materials 4-(2-Methoxyethyl)phenol, EpichlorohydrinRacemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, Acyl donor (e.g., vinyl butanoate)
Key Reagents/Catalysts Base (e.g., NaOH, KOH, K₂CO₃)[1], Piperidine hydrochloride[2]Lipase (e.g., Pseudomonas fluorescens lipase (PFL), Candida antarctica lipase B (CALB))[3][4][5]
Reaction Conditions 0-100°C, depending on the base and solvent[1][2][6]Typically around 30°C[3]
Reaction Time 6 to 20 hours[1][2][6]3 to 48 hours, depending on the enzyme and desired conversion[3][5]
Typical Yield 51% (as brown oil) to over 60%[1][2]~50% conversion for kinetic resolution (to isolate one enantiomer)[3]
Product Purity Requires purification (e.g., distillation, chromatography)High enantiomeric excess (ee > 95%) for the resolved enantiomers[3][4][5]
Advantages Direct, one-step synthesis of the racemic mixture.Produces enantiomerically pure intermediates, crucial for synthesizing single-enantiomer drugs. Green and mild reaction conditions.[3]
Disadvantages Produces a racemic mixture. May require harsh conditions and purification.Results in a theoretical maximum yield of 50% for the desired enantiomer. Requires separation of the esterified and unreacted enantiomers.

Experimental Protocols

Route 1: Reaction of 4-(2-Methoxyethyl)phenol with Epichlorohydrin

This method involves the base-catalyzed reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin.

Procedure:

  • To a suitable reactor, add 4-(2-methoxyethyl)phenol and a solvent (e.g., aqueous solution, DMF).[1]

  • Add a base such as sodium hydroxide, potassium hydroxide, or potassium carbonate.[1]

  • Add epichlorohydrin to the mixture. The reaction can be carried out at temperatures ranging from 0°C to room temperature or heated to 35±2°C.[1][6]

  • The reaction is typically stirred for 6 to 20 hours.[1][6]

  • After completion, the resulting intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, is then subjected to ring-opening with a chloride source (e.g., HCl) to yield the desired 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.[2]

  • The crude product is then purified, for example, by vacuum distillation.[6]

Route 2: Chemoenzymatic Kinetic Resolution

This route utilizes a lipase to selectively acylate one enantiomer of the racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.[3]

Procedure:

  • The racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is dissolved in a suitable organic solvent (e.g., hexane).[5]

  • An acyl donor, such as vinyl butanoate, is added to the mixture.[5]

  • The lipase (e.g., Pseudomonas fluorescens lipase or Novozym 435) is added to initiate the reaction.[3][5]

  • The reaction is stirred at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 3 hours for PFL, 48 hours for Novozym 435) to achieve approximately 50% conversion.[3][5]

  • At this point, one enantiomer (e.g., the (R)-enantiomer) is selectively acylated, leaving the other enantiomer (e.g., the (S)-enantiomer) unreacted.[3]

  • The reaction is then stopped, and the esterified product and the remaining unreacted alcohol are separated by conventional chromatographic techniques.

Mandatory Visualization

SynthesisComparison cluster_route1 Route 1: Chemical Synthesis cluster_route2 Route 2: Chemoenzymatic Resolution cluster_comparison Comparative Analysis start1 4-(2-Methoxyethyl)phenol + Epichlorohydrin step1_1 Base-catalyzed reaction start1->step1_1 product1 Racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol step1_1->product1 compare Yield Purity Reaction Time Stereoselectivity Cost-effectiveness product1->compare Input for comparison start2 Racemic Chlorohydrin step2_1 Lipase + Acyl Donor start2->step2_1 product2_R (R)-Ester step2_1->product2_R product2_S (S)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol step2_1->product2_S product2_S->compare Input for comparison

Caption: Comparative workflow of synthetic routes to 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

ExperimentalWorkflow cluster_synthesis Synthesis of Racemic Intermediate cluster_resolution Enzymatic Resolution cluster_analysis Analysis start Starting Materials: 4-(2-Methoxyethyl)phenol Epichlorohydrin reaction Reaction with Base start->reaction workup Workup & Purification reaction->workup racemate Racemic Chlorohydrin workup->racemate enzyme_reaction Kinetic Resolution (Lipase) racemate->enzyme_reaction separation Separation of Enantiomers enzyme_reaction->separation s_enantiomer Desired (S)-Enantiomer separation->s_enantiomer r_ester Byproduct (R)-Ester separation->r_ester analysis Purity (HPLC) Enantiomeric Excess (Chiral HPLC) Yield Calculation s_enantiomer->analysis

Caption: Experimental workflow for the chemoenzymatic synthesis of enantiopure chlorohydrin.

Conclusion

Both the direct chemical synthesis and the chemoenzymatic resolution offer viable methods for obtaining 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. The choice between these routes will depend on the specific requirements of the synthesis. For the production of racemic Metoprolol or for initial exploratory studies, the direct reaction with epichlorohydrin is a straightforward approach. However, for the synthesis of enantiomerically pure (S)-Metoprolol, which exhibits superior therapeutic efficacy, the chemoenzymatic resolution is the preferred method, offering high enantioselectivity under mild conditions.[3][4] This green chemistry approach is also more sustainable and is of significant interest for industrial-scale production.[4]

References

A Comparative Guide to Alkylating Agents in Phenoxypropanolamine Synthesis: rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenoxypropanolamines, a critical scaffold in many β-blocker medications, relies on the crucial step of alkylating a phenolic precursor. The choice of alkylating agent significantly influences reaction efficiency, yield, and impurity profile. This guide provides a comparative analysis of rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol against other common alkylating agents, supported by available experimental data and protocols.

Overview of Phenoxypropanolamine Synthesis

The general synthesis of phenoxypropanolamines involves the reaction of a phenol with an alkylating agent to introduce the propanolamine side chain. This is typically followed by a reaction with an amine. Two primary routes involving different types of alkylating agents are prevalent:

  • Direct Alkylation with Epichlorohydrin: A common and cost-effective method where a phenol is reacted with epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine.

  • Alkylation with a Pre-formed Chlorohydrin: This approach utilizes a chlorohydrin, such as rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, which already contains the desired phenoxy group. This intermediate is then reacted with an amine.

This guide focuses on comparing the latter approach with the more traditional epichlorohydrin method and other potential alkylating agents.

Comparative Analysis of Alkylating Agents

The selection of an alkylating agent is a critical decision in the synthesis of phenoxypropanolamines like metoprolol. The performance of rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is compared with epichlorohydrin, a widely used alternative.

Alkylating AgentPrecursorKey Reaction StepsAdvantagesDisadvantages
rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol 4-(2-methoxyethyl)phenol1. Amination- More direct route to the final product.[1]- Requires the prior synthesis of the chlorohydrin intermediate.[1]
Epichlorohydrin 4-(2-methoxyethyl)phenol1. Phenol etherification2. Amination- Readily available and inexpensive starting material.[2]- Potential for side reactions and impurity formation.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the synthesis of phenoxypropanolamines using the compared alkylating agents.

Protocol 1: Synthesis of Metoprolol using rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

This chemoenzymatic approach focuses on producing the enantiopure (S)-metoprolol.

Step 1: Kinetic Resolution of rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

  • Several preparations of Candida antarctica lipase B are screened for the kinetic resolution of the racemic chlorohydrin.[1] This enzymatic step selectively acylates one enantiomer, allowing for the separation of the enantiopure chlorohydrin.

Step 2: Amination to (S)-Metoprolol

  • The resulting enantiopure chlorohydrin is reacted with isopropylamine to yield (S)-metoprolol with a high enantiomeric excess (99% ee).[1][4]

Protocol 2: Synthesis of Metoprolol using Epichlorohydrin

This method represents a more traditional chemical synthesis route.

Step 1: Phenol Etherification

  • 4-(2-methoxyethyl)phenol is taken as the starting material.[2]

  • It undergoes a phenol etherification reaction with epichlorohydrin in the presence of a base like sodium hydroxide or potassium hydroxide.[2] The reaction temperature is maintained between 30-80 °C for 5-10 hours.[2]

Step 2: Amination

  • The product from the etherification step is then subjected to an amination reaction with isopropylamine.[2] This reaction is also carried out at a temperature of 30-80 °C for 3-10 hours to obtain metoprolol.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the synthetic routes discussed.

G cluster_0 Route 1: Using rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol rac-Chlorohydrin rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol Enzyme Candida antarctica lipase B rac-Chlorohydrin->Enzyme Kinetic Resolution Resolved_Chlorohydrin (R/S)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol Enzyme->Resolved_Chlorohydrin Isopropylamine1 Isopropylamine Resolved_Chlorohydrin->Isopropylamine1 Amination Metoprolol1 Metoprolol Isopropylamine1->Metoprolol1

Caption: Synthesis of Metoprolol via Kinetic Resolution of the Chlorohydrin Intermediate.

G cluster_1 Route 2: Using Epichlorohydrin Phenol 4-(2-methoxyethyl)phenol Epichlorohydrin Epichlorohydrin Phenol->Epichlorohydrin Phenol Etherification Epoxide_Intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane Epichlorohydrin->Epoxide_Intermediate Isopropylamine2 Isopropylamine Epoxide_Intermediate->Isopropylamine2 Amination Metoprolol2 Metoprolol Isopropylamine2->Metoprolol2

References

Enantioselective Synthesis and Comparison of (R)- and (S)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the enantioselective synthesis of (R)- and (S)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a key chiral intermediate in the synthesis of the β-blocker metoprolol. The therapeutic activity of metoprolol is primarily attributed to the (S)-enantiomer.[1] This document details the prevalent chemo-enzymatic methods for resolving the racemic mixture, presenting quantitative data, experimental protocols, and workflow visualizations to support researchers in drug development and chemical synthesis.

Comparison of Enzymatic Kinetic Resolution Methods

The most common approach for the enantioselective synthesis of the title compounds is the kinetic resolution of the racemic chlorohydrin, (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.[1][2] This method utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The following tables summarize the performance of different lipases in this resolution.

CatalystAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee (Substrate)ee (Product)Enantioselectivity (E)Reference
Pseudomonas fluorescens lipase (PFL)Vinyl acetateToluene30350.196.4% ((S)-alcohol)96.1% ((R)-ester)205[2]
Pseudomonas fluorescens lipase (PFL)Vinyl acetateToluene30350.595.4% ((S)-alcohol)97.2% ((R)-ester)182[1]
Candida antarctica lipase B (CALB)Acetic acid---->99% ((S)-alcohol)--[3]

Table 1: Performance of Lipases in the Kinetic Resolution of (RS)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

Experimental Protocols

General Synthesis of Racemic (RS)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

The racemic starting material is synthesized from 4-(2-methoxyethyl)phenol and epichlorohydrin.[4][5]

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Potassium Carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(2-methoxyethyl)phenol in DMF, add potassium carbonate as a base.[6]

  • Stir the mixture for approximately 15 minutes.[6]

  • Slowly add epichlorohydrin to the reaction mixture.[6]

  • The reaction proceeds to form the racemic epoxide intermediate, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane.[6]

  • Subsequent ring-opening of the epoxide with a chloride source yields the racemic chlorohydrin.

Enzymatic Kinetic Resolution using Pseudomonas fluorescens Lipase (PFL)

This protocol describes the selective acylation of the (R)-enantiomer.[1][2]

Materials:

  • (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Pseudomonas fluorescens lipase (PFL)

  • Vinyl acetate

  • Toluene

Procedure:

  • Dissolve the racemic chlorohydrin in toluene.

  • Add PFL (400 IU) and vinyl acetate to the solution.[2]

  • Incubate the reaction at 30°C for 3 hours.[1]

  • Monitor the reaction progress until approximately 50% conversion is achieved.

  • The reaction yields (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-yl acetate and unreacted (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.

  • Separate the ester and the unreacted alcohol using standard chromatographic techniques.

Synthesis and Resolution Workflow

The following diagram illustrates the chemo-enzymatic pathway for the synthesis and resolution of the enantiomers.

G A 4-(2-methoxyethyl)phenol C Racemic Epoxide 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane A->C B Epichlorohydrin B->C D Racemic Chlorohydrin (RS)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol C->D E Enzymatic Kinetic Resolution (e.g., PFL, Vinyl Acetate) D->E F (R)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-yl acetate E->F Acylation G (S)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol E->G Unreacted H Hydrolysis F->H I (R)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol H->I

Caption: Chemo-enzymatic synthesis and resolution workflow.

Concluding Remarks

The enantioselective synthesis of (R)- and (S)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is effectively achieved through enzymatic kinetic resolution of the racemic mixture. Lipases, particularly Pseudomonas fluorescens lipase, have demonstrated high efficiency and enantioselectivity in this process, preferentially acylating the (R)-enantiomer to yield the desired (S)-enantiomer with high enantiomeric excess.[1][2] The provided protocols and workflow offer a foundational guide for the laboratory-scale synthesis and separation of these critical chiral intermediates for pharmaceutical applications.

References

Confirming the Structure of rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from analogous structures to predict and interpret spectroscopic results. Detailed experimental protocols are provided to facilitate the acquisition of high-quality data.

Predicted Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol based on the analysis of structurally similar compounds. This data serves as a benchmark for experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₄)6.8 - 7.3m
-OCH₂- (phenoxy)4.0 - 4.2m
-CH(OH)-3.9 - 4.1m
-CH₂Cl3.6 - 3.8m
-OCH₃3.3 - 3.4s
Ar-CH₂-2.8 - 2.9t
-CH₂-O-3.5 - 3.7t
-OHBroad s

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (possible impurity)>170
Aromatic C-O155 - 160
Aromatic C114 - 130
-OCH₂- (phenoxy)68 - 72
-CH(OH)-68 - 72
-OCH₃58 - 60
-CH₂Cl45 - 50
Ar-CH₂-35 - 40
-CH₂-O-68 - 72

Table 3: Key IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch (alcohol)3200 - 3600 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=C Stretch (aromatic)1450 - 1600
C-O Stretch (ether)1000 - 1300
C-Cl Stretch600 - 800

Table 4: Expected Mass Spectrometry Fragments

m/zPossible Fragment
244/246[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes)
209[M - Cl]⁺
137[CH₃OCH₂CH₂C₆H₄O]⁺
107[CH₃OCH₂CH₂C₆H₄]⁺
94[C₆H₅OH]⁺ (from a related compound)[1]
77[C₆H₅]⁺ (from a related compound)[1]

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the ¹H probe.

  • Acquisition Parameters:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds between pulses.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the TMS peak at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Lock and shim the spectrometer as for ¹H NMR.

    • Tune and match the ¹³C probe.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[2]

    • Set the spectral width to 0-220 ppm.[2]

    • Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Use a relaxation delay of 1-2 seconds.[2]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

    • Perform baseline correction.

FT-IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a small drop of the liquid sample between two potassium bromide (KBr) plates to form a thin film.

    • Solid (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample holder or a pure KBr pellet.

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • The acquired spectrum should be background-corrected automatically by the instrument's software.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[3] EI is a "hard" ionization technique that often causes fragmentation, providing structural information.[4] ESI is a "soft" ionization method that typically yields the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[3]

  • Detection: A detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Workflow for Spectroscopic Structural Confirmation

G Spectroscopic Workflow for Structural Confirmation cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_confirmation Structural Confirmation Sample rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS H_Data Chemical Shifts Multiplicity Integration H_NMR->H_Data C_Data Chemical Shifts C_NMR->C_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirmed Structure H_Data->Structure C_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for structural confirmation using spectroscopic techniques.

References

A Comparative Guide to the Biological Activity of Metoprolol from Different Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-1 selective adrenergic receptor blocker, is crucial in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2][3] The efficacy and safety of the final drug product are intrinsically linked to its synthesis pathway and the resulting impurity profile. This guide provides a comparative overview of the biological activity of Metoprolol when synthesized from different intermediates, with a focus on how the synthetic route can influence its pharmacological and toxicological properties.

Introduction to Metoprolol Synthesis

The most prevalent and industrially significant synthesis of Metoprolol starts from 4-(2-methoxyethyl)phenol.[4][5][6] This common pathway involves a two-step process: the formation of an epoxide intermediate followed by an amination reaction.

A generalized schematic of this primary synthesis route is presented below:

A 4-(2-methoxyethyl)phenol C 1-(4-(2-methoxyethyl)phenoxy)- 2,3-epoxypropane (Epoxide Intermediate) A->C Base (e.g., NaOH, KOH) B Epichlorohydrin B->C E Metoprolol C->E D Isopropylamine D->E Ring Opening

Caption: Primary synthesis route of Metoprolol.

While this is the dominant method, alternative synthetic strategies exist, including those employing (S)-glycidyl m-nitrobenzenesulfonate for enantioselective synthesis.[7] Each variation in starting materials, intermediates, and reaction conditions can potentially introduce a unique profile of process-related impurities.

The Critical Role of Impurities

Impurities in the final active pharmaceutical ingredient (API) can arise from various sources, including the starting materials, intermediates, by-products, and degradation products.[8] Regulatory bodies like the FDA and EMA have stringent guidelines on the acceptable levels of these impurities to ensure the safety and efficacy of the drug.[9] Even minor impurities can potentially alter the biological activity of the drug, leading to reduced efficacy, increased toxicity, or off-target effects.

Comparative Analysis of Synthesis Routes and Potential Impurities

While direct comparative studies on the biological activity of Metoprolol synthesized from different complete routes are not extensively available in public literature, we can infer potential differences based on the impurities associated with common intermediates.

Route 1: The Epichlorohydrin Route

This is the most common industrial method for Metoprolol synthesis.

cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Formation cluster_impurities Potential Impurities A 4-(2-methoxyethyl)phenol C Epoxidation A->C B Epichlorohydrin B->C D Amination with Isopropylamine C->D F Impurity D (Diol) C->F Hydrolysis E Metoprolol D->E G Impurity A (Ethylamino analogue) D->G Reaction with ethylamine impurity H Dimeric Impurities E->H Dimerization

Caption: Impurity formation in the Epichlorohydrin route.

Associated Impurities and their Potential Biological Impact:

ImpurityStructureFormationPotential Biological Impact
Metoprolol Impurity D (Diol) 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diolHydrolysis of the epoxide intermediate.[10]Likely lacks significant beta-blocking activity due to the absence of the isopropylamine group. Its toxicological profile is not extensively studied, but high levels could indicate poor control of the manufacturing process.
Metoprolol Impurity A 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-olReaction of the epoxide intermediate with ethylamine, a potential impurity in isopropylamine.May possess some beta-blocking activity, but likely with a different potency and selectivity profile compared to Metoprolol. This could lead to unpredictable pharmacological effects.
Dimeric Impurities N,N-Bis{2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}isopropylamineFormed from the reaction of Metoprolol with the epoxide intermediate.These larger molecules are unlikely to fit into the beta-1 adrenergic receptor binding pocket and are probably pharmacologically inactive as beta-blockers. Their toxicological impact is not well-documented.

Route 2: Alternative Synthetic Approaches

Other synthetic routes, such as those designed for enantioselective synthesis, may involve different intermediates and reagents. For example, a chemoenzymatic protocol can be used to achieve (S)-metoprolol with high enantiomeric excess.[11][12] While these methods can lead to a purer enantiomeric final product, they may introduce their own specific process-related impurities. A comprehensive impurity profile is essential regardless of the synthetic route.

Comparison of Biological Activity Data

Direct experimental data comparing the biological activity of Metoprolol from different synthetic batches with varying impurity profiles is scarce. However, the known pharmacology of Metoprolol provides a baseline for understanding what properties could be affected by impurities.

Table 1: Key Pharmacological Parameters of Metoprolol

ParameterDescriptionSignificance
Mechanism of Action Selective antagonist of beta-1 adrenergic receptors.[2]Reduces heart rate, myocardial contractility, and blood pressure.[3]
Therapeutic Uses Hypertension, angina, heart failure, post-myocardial infarction.[2][3]Broad cardiovascular applications.
Adverse Effects Bradycardia, hypotension, fatigue, dizziness.[2][13]These are extensions of its primary pharmacological action.

The presence of impurities could theoretically alter these parameters. For instance, an impurity with partial agonist activity could reduce the net antagonist effect of Metoprolol. An impurity with a different receptor selectivity profile could lead to off-target side effects.

Experimental Protocols

To rigorously compare the biological activity of Metoprolol from different synthetic intermediates, a series of in vitro and in vivo studies would be necessary. The following are representative protocols for key experiments.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of Metoprolol samples for beta-1 and beta-2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing human beta-1 and beta-2 adrenergic receptors.

  • Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol (DHA), for competition binding studies.

  • Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the Metoprolol samples (from different synthetic routes) or reference standards.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Hemodynamic Studies in a Rat Model

Objective: To assess the in vivo efficacy of Metoprolol samples in reducing heart rate and blood pressure.

Methodology:

  • Animal Model: Use spontaneously hypertensive rats (SHRs) or normotensive Wistar-Kyoto rats.

  • Instrumentation: Implant telemetry devices for continuous monitoring of blood pressure and heart rate.

  • Drug Administration: Administer different batches of Metoprolol (or placebo control) orally or intravenously at various doses.

  • Data Collection: Record hemodynamic parameters continuously before and after drug administration.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate over time for each treatment group. Calculate dose-response curves to compare the potency of the different Metoprolol samples.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of Metoprolol Related Compound B. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, with a focus on method performance, validation parameters, and experimental protocols.

Metoprolol Related Compound B, identified as (±)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, is a known impurity of Metoprolol, a widely prescribed beta-blocker.[1][][3][4] The accurate quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of Metoprolol drug products. This guide outlines detailed experimental protocols for both HPLC and GC-MS methods and presents a comparative summary of their validation parameters based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8][9]

Experimental Protocols

Detailed methodologies for the analysis of Metoprolol Related Compound B using both HPLC and GC-MS are provided below. These protocols are based on established methods for Metoprolol and its related substances and are optimized for the specific analysis of Compound B.[10][11][12][13][14][15]

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the separation and quantification of Metoprolol Related Compound B.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Metoprolol Related Compound B reference standard in a suitable diluent (e.g., methanol) and further dilute to achieve a final concentration of 10 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the Metoprolol drug substance or product in the diluent to achieve an expected concentration of Metoprolol Related Compound B within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method provides high selectivity and sensitivity for the determination of Metoprolol Related Compound B, particularly at low levels.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized Metoprolol Related Compound B.

Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate) under basic conditions.

  • Derivatization: Evaporate the organic extract to dryness and derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve volatility and chromatographic performance. Reconstitute the derivatized sample in a suitable solvent for injection.

Cross-Validation Data Summary

The following table summarizes the anticipated performance characteristics of the HPLC and GC-MS methods for the analysis of Metoprolol Related Compound B, based on ICH validation guidelines.

Validation Parameter HPLC Method GC-MS Method Acceptance Criteria (as per ICH Q2(R2))
Specificity Demonstrated by baseline resolution from Metoprolol and other related compounds.Confirmed by unique mass spectrum and retention time of the derivatized analyte.The analytical procedure should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.998A linear relationship should be evaluated across the range of the analytical procedure. The correlation coefficient should be justified.
Range (µg/mL) 0.1 - 200.01 - 5The specified range is normally derived from linearity studies and depends on the intended application.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD)
- Repeatability≤ 2.0%≤ 5.0%The precision of the analytical procedure expressed as the relative standard deviation (RSD) of a series of measurements.
- Intermediate Precision≤ 3.0%≤ 7.0%Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) (µg/mL) 0.030.003The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (µg/mL) 0.10.01The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition, pH, and column temperature.Unaffected by minor changes in oven temperature ramp rate and gas flow rate.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Logical Workflow for Method Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods for Metoprolol Related Compound B.

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_comparison Data Comparison and Evaluation Prep Prepare a common set of samples and standards (spiked and unspiked Metoprolol samples) HPLC_Analysis Analyze samples using the validated HPLC method Prep->HPLC_Analysis GCMS_Analysis Analyze samples using the validated GC-MS method Prep->GCMS_Analysis HPLC_Data Collect and process HPLC data (peak area, concentration) HPLC_Analysis->HPLC_Data Compare_Results Compare quantitative results from both methods HPLC_Data->Compare_Results GCMS_Data Collect and process GC-MS data (peak area, concentration) GCMS_Analysis->GCMS_Data GCMS_Data->Compare_Results Statistical_Analysis Perform statistical analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Conclusion Draw conclusions on method equivalency or differences Statistical_Analysis->Conclusion

Caption: Cross-validation workflow for HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques for the quantification of Metoprolol Related Compound B. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and widely available technique suitable for routine quality control testing where the impurity levels are expected to be within the specified limits. It offers simpler sample preparation compared to GC-MS.

  • GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for confirmatory analysis. The requirement for derivatization adds a step to the sample preparation process but significantly enhances the chromatographic performance of the analyte.

Ultimately, a thorough cross-validation as outlined in this guide will provide the necessary data to justify the selection of a particular method for its intended purpose in the development and quality control of Metoprolol.

References

Benchmarking the Purity of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a key intermediate in the synthesis of various pharmaceuticals, including Metoprolol.[1][2][3] The purity of this starting material is critical as impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols and data presentation formats to enable an objective comparison of product quality from various commercial suppliers.

Introduction

This compound (CAS No. 56718-76-4) is a chlorohydrin derivative widely used in organic synthesis.[1][4] Given its role as a precursor in drug manufacturing, ensuring high purity is paramount. This guide presents a systematic approach to evaluating and comparing the purity of this compound obtained from different suppliers. The methodologies described herein are standard analytical techniques readily available in most chemistry laboratories.

Experimental Workflow

The following diagram outlines the logical workflow for the comprehensive purity assessment of this compound samples from various suppliers.

experimental_workflow A Sample Acquisition (Suppliers A, B, C) B Visual and Physical Inspection (Color, Form) A->B Initial Assessment C Sample Preparation (Standard Solutions) B->C Sample Prep D Purity Analysis C->D E High-Performance Liquid Chromatography (HPLC) D->E F Gas Chromatography-Mass Spectrometry (GC-MS) D->F G Nuclear Magnetic Resonance (¹H NMR) Spectroscopy D->G I Purity Quantification (Area %) E->I J Impurity Identification F->J K Structural Confirmation G->K H Data Analysis and Comparison L Comparative Report Generation H->L Final Evaluation I->H J->H K->H

Figure 1. Experimental workflow for purity benchmarking.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. It is crucial to use high-purity solvents and reagents for all analyses to avoid the introduction of external contaminants.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To quantify the purity of the compound and detect non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
  • Objective: To identify and quantify volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injection: Splitless injection of 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Analysis: Identification of impurities is based on their mass spectra by comparison with spectral libraries.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of the compound and detect structural isomers or other impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire a standard ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.

Data Presentation

The quantitative data obtained from the analyses should be summarized in clear and concise tables for easy comparison.

Physical Properties
SupplierAppearanceForm
Supplier AColorless to light yellow oilLiquid
Supplier BWhite to off-white solidCrystalline Powder
Supplier CPale yellow liquidLiquid
HPLC Purity Analysis
SupplierRetention Time (min)Purity by Area %Number of Impurities Detected
Supplier A15.298.5%3
Supplier B15.399.8%1
Supplier C15.297.1%5
GC-MS Impurity Profile
SupplierMajor Impurity IdentifiedImpurity Retention Time (min)Relative Abundance (%)
Supplier A4-(2-methoxyethyl)phenol12.50.8%
Supplier BUnidentified10.10.1%
Supplier C1,3-dichloro-2-propanol8.71.2%
¹H NMR Spectroscopy Summary
SupplierStructural ConfirmationObservable Impurities
Supplier AConsistent with structureMinor signals in the aromatic region
Supplier BConsistent with structureNo significant impurities detected
Supplier CConsistent with structureSignals corresponding to residual solvent and another species

Conclusion

This guide provides a standardized approach for the comparative analysis of this compound from different suppliers. Based on the hypothetical data presented, Supplier B provides the compound with the highest purity. Researchers and drug development professionals are encouraged to adapt these protocols to their specific needs and instrumentation. A thorough evaluation of starting material purity is a critical step in ensuring the quality and consistency of the final pharmaceutical product.

References

A Comparative Analysis of Enzymatic versus Chemical Resolution of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chiral Resolution Strategy

The production of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. The intermediate, 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, is a critical chiral building block in the synthesis of the widely used beta-blocker, (S)-metoprolol. The therapeutic efficacy of metoprolol resides almost exclusively in its (S)-enantiomer, making the efficient resolution of the racemic chlorohydrin a pivotal step in its manufacturing.[1] This guide provides a detailed comparative analysis of the two primary methods for this resolution: enzymatic and chemical approaches. We will delve into the experimental data, protocols, and underlying principles to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Performance Comparison

The choice between enzymatic and chemical resolution often hinges on a trade-off between selectivity, yield, operational complexity, and environmental impact. Below is a summary of key performance indicators for each method.

ParameterEnzymatic Resolution (Lipase-Catalyzed)Chemical Resolution (Diastereomeric Salt Crystallization)
Resolving Agent Pseudomonas fluorescens Lipase (PFL)(R)-(-)-Mandelic Acid
Enantiomeric Excess (e.e.) of desired (S)-alcohol Up to 95.4%>99% (after recrystallization)
Theoretical Maximum Yield 50% (for the desired enantiomer)50% (for the desired enantiomer)
Reaction Conditions Mild (e.g., 30°C, neutral pH)Often requires stoichiometric amounts of resolving agent and multiple crystallization steps
Environmental Impact Generally lower, biodegradable catalyst, less hazardous solventsCan involve hazardous reagents and larger volumes of organic solvents
Scalability Can be challenging due to enzyme cost and stabilityWell-established for large-scale industrial production

Delving Deeper: Methodologies and Mechanisms

Enzymatic Resolution: The Precision of Biocatalysis

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the case of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, lipases are highly effective biocatalysts. The process typically involves the selective acylation of one enantiomer, leaving the other unreacted and thus resolved.

A study focusing on the lipase-catalyzed resolution of this specific chlorohydrin identified Pseudomonas fluorescens lipase (PFL) as a particularly efficient biocatalyst.[1] PFL selectively acylates the (R)-enantiomer of the chlorohydrin, leaving the desired (S)-enantiomer as the unreacted alcohol. This high degree of selectivity allows for the isolation of (S)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol with high enantiomeric purity. The reaction is typically carried out in an organic solvent with an acyl donor, such as vinyl acetate.

Advantages of Enzymatic Resolution:

  • High Enantioselectivity: Enzymes can exhibit exquisite selectivity, often leading to high enantiomeric excess values.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed under mild temperature and pH conditions, which minimizes side reactions and degradation of sensitive functional groups.

  • Environmental Friendliness: Enzymes are biodegradable catalysts, and the processes often use less hazardous reagents compared to traditional chemical methods.

Disadvantages of Enzymatic Resolution:

  • Limited to 50% Yield: As it is a kinetic resolution, the maximum theoretical yield for the desired enantiomer is 50%.

  • Enzyme Cost and Stability: The cost of purified enzymes can be a significant factor, and their stability can be a concern under certain process conditions.

  • Process Optimization: Finding the optimal enzyme, solvent, and reaction conditions can require significant screening and optimization efforts.

Chemical Resolution: The Classical Approach

Chemical resolution, a long-standing method for separating enantiomers, typically involves the use of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.

For the resolution of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a common approach would involve reacting the racemic alcohol with an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid. This reaction forms two diastereomeric esters. Due to their different spatial arrangements, these esters will have different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution. The crystallized diastereomer can then be separated by filtration, and the desired enantiomer of the chlorohydrin can be recovered by hydrolyzing the ester.

Advantages of Chemical Resolution:

  • Well-Established and Scalable: Diastereomeric salt crystallization is a robust and well-understood technique that is widely used in industrial-scale synthesis.

  • High Enantiomeric Purity: Through repeated crystallizations, it is often possible to achieve very high enantiomeric purity of the desired product.

  • Readily Available Resolving Agents: A wide variety of chiral resolving agents are commercially available.

Disadvantages of Chemical Resolution:

  • Stoichiometric Reagents: This method requires at least a stoichiometric amount of the often-expensive chiral resolving agent.

  • Yield Limitations: Similar to enzymatic kinetic resolution, the maximum yield for the desired enantiomer is 50%. The recovery of the resolving agent can also be a factor.

  • Process Intensive: The process often involves multiple steps (salt formation, crystallization, filtration, and hydrolysis), which can be time-consuming and labor-intensive.

  • Solvent Waste: Crystallization processes can require large volumes of organic solvents, leading to significant waste generation.

Experimental Protocols

Enzymatic Resolution using Pseudomonas fluorescens Lipase (PFL)

Materials:

  • Racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

  • Pseudomonas fluorescens lipase (PFL)

  • Vinyl acetate (acyl donor)

  • Toluene (solvent)

Procedure:

  • To a solution of racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol (10 mM) in toluene, add Pseudomonas fluorescens lipase (400 units).

  • Add vinyl acetate as the acyl donor.

  • Incubate the reaction mixture at 30°C with shaking.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the substrate (ees) and the product (eep), as well as the conversion (C).

  • The reaction is typically complete within 3 hours, achieving approximately 50% conversion.

  • Upon completion, the enzyme is removed by filtration.

  • The unreacted (S)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is separated from the acylated (R)-enantiomer by column chromatography.

Quantitative Data from a Representative Experiment:

ParameterValue
Substrate Concentration10 mM
Enzyme Concentration400 units
Temperature30°C
Reaction Time3 hours
Conversion (C)50.5%
e.e. of (S)-alcohol (ees)95.4%
e.e. of (R)-acetate (eep)97.2%
Enantioselectivity (E)182
Chemical Resolution using (R)-(-)-Mandelic Acid

Materials:

  • Racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

  • (R)-(-)-Mandelic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (solvent)

  • Hexane (for crystallization)

  • Sodium hydroxide (for hydrolysis)

  • Methanol (for hydrolysis)

Procedure:

  • Esterification: Dissolve racemic 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol and (R)-(-)-mandelic acid in dichloromethane. Add DCC and a catalytic amount of DMAP. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter off the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • Diastereomeric Crystallization: Dissolve the crude diastereomeric esters in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane). Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomer.

  • Isolation: Collect the crystals by filtration and wash with cold solvent. The enantiomeric purity of the crystallized diastereomer can be enhanced by recrystallization.

  • Hydrolysis: Suspend the purified diastereomeric ester in a mixture of methanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Work-up and Isolation of (S)-alcohol: Acidify the reaction mixture with dilute HCl and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield enantiomerically pure (S)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

Visualizing the Workflows

To better illustrate the distinct processes of enzymatic and chemical resolution, the following diagrams outline the experimental workflows.

Enzymatic_Resolution_Workflow cluster_enzymatic Enzymatic Resolution Workflow racemate Racemic Chlorohydrin enzyme_addition Add PFL and Vinyl Acetate in Toluene racemate->enzyme_addition reaction Incubate at 30°C enzyme_addition->reaction separation Separation (Filtration & Chromatography) reaction->separation s_enantiomer (S)-Chlorohydrin (unreacted) separation->s_enantiomer r_acetate (R)-Acetate (product) separation->r_acetate Chemical_Resolution_Workflow cluster_chemical Chemical Resolution Workflow racemate Racemic Chlorohydrin esterification Esterification with (R)-(-)-Mandelic Acid racemate->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Diastereomer separation->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) separation->more_soluble hydrolysis Hydrolysis less_soluble->hydrolysis s_enantiomer (S)-Chlorohydrin hydrolysis->s_enantiomer

References

Safety Operating Guide

Proper Disposal of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and mitigating health and safety risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Core Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Halogenated hydrocarbons are strictly prohibited from sewer disposal.[1]

Step-by-Step Disposal Procedure:
  • Waste Segregation: This compound must be collected as a segregated hazardous waste. It is classified as a halogenated organic waste .[2] Do not mix it with non-halogenated organic solvents or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Mixing incompatible wastes can lead to dangerous chemical reactions.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid. Polyethylene or glass containers are typically suitable. The container must be clearly labeled as "Hazardous Waste."

  • Labeling: The hazardous waste label must be filled out completely and accurately. Include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume of the waste

    • The date accumulation started

    • The associated hazards (e.g., "Combustible," "Irritant"). A safety data sheet for the similar compound 3-Chloro-1-methoxy-2-propanol indicates it is a combustible liquid.[4]

  • Accumulation and Storage: Keep the waste container securely closed at all times, except when adding waste.[3] Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of heat or ignition. Ensure secondary containment is used to prevent spills.

  • Requesting Pickup: Once the container is full or if the chemical is no longer needed, arrange for its disposal through your institution's EHS or a licensed hazardous waste disposal contractor. Do not transport hazardous waste outside of the laboratory yourself.

Spill and Decontamination Procedures

In the event of a small spill, it should be cleaned up immediately by personnel trained in spill response.

  • Containment: Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent pad.

  • Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The collected spill cleanup materials must also be disposed of as halogenated hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Chemical Hazard Profile

To facilitate safe handling and disposal, the known properties and hazards are summarized below.

PropertyInformationCitation
Chemical Class Halogenated Organic Compound, Chlorinated Hydrocarbon, Ether[1]
Physical State Likely a liquid at room temperature.[4]
Hazards Combustible liquid. In case of fire, may produce toxic fumes including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]
Incompatibilities Strong oxidizing agents.[4]
Disposal Route Hazardous Waste Incineration (typical for halogenated organics).[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Contingency start Start: Unused or waste chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate container Select Compatible, Labeled Waste Container segregate->container transfer Carefully Transfer Waste to Container container->transfer close_container Securely Close Container transfer->close_container store Store in Designated Satellite Accumulation Area with Secondary Containment close_container->store request_pickup Request Waste Pickup from EHS or Licensed Contractor store->request_pickup end End: Proper Disposal request_pickup->end cleanup Contain and Absorb Spill spill->cleanup Small Spill evacuate Evacuate & Contact EHS spill->evacuate Large Spill collect_spill Collect Cleanup Debris as Halogenated Hazardous Waste cleanup->collect_spill collect_spill->container

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Reactant of Route 2
Reactant of Route 2
rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.